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  • Product: (benzyloxy)(prop-2-yn-1-yl)amine
  • CAS: 20056-96-6

Core Science & Biosynthesis

Foundational

A Technical Guide to N-Benzylpropargylamine and N-Benzyloxypropargylamine: A Comparative Analysis for Drug Development Professionals

Abstract: Substituted propargylamines are privileged scaffolds in medicinal chemistry, renowned for their role in developing enzyme inhibitors and neuroprotective agents. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted propargylamines are privileged scaffolds in medicinal chemistry, renowned for their role in developing enzyme inhibitors and neuroprotective agents. This guide provides an in-depth comparative analysis of two key analogues: N-benzylpropargylamine and N-benzyloxypropargylamine. We dissect their core structural differences, comparative physicochemical properties, and divergent synthetic routes. Furthermore, we explore their distinct pharmacological profiles, focusing on the mechanistic implications of the methylene (-CH2-) versus the ether (-O-) linkage to the benzyl group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to inform strategic decisions in scaffold selection and molecular design.

The Propargylamine Moiety in Medicinal Chemistry

The propargylamine framework is a cornerstone in the design of mechanism-based inhibitors and other bioactive molecules.[1] Its utility stems from the unique chemical reactivity of the terminal alkyne.

  • The Propargyl Group's Significance: The propargyl group (HC≡C-CH2-) is an "inactivating" moiety. In the context of enzyme inhibition, particularly for flavin-dependent enzymes like monoamine oxidase (MAO), the terminal alkyne can undergo enzymatic oxidation. This process generates a highly reactive species that covalently binds to the enzyme's flavin cofactor, leading to irreversible inhibition. This mechanism is central to the action of several neuroprotective drugs.[2]

  • N-Substituted Propargylamines as Bioactive Scaffolds: The nitrogen atom of the propargylamine provides a critical attachment point for various substituents, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. By modifying the N-substituent, researchers can modulate target selectivity, potency, solubility, and metabolic stability. Propargylamines are versatile building blocks for creating diverse heterocyclic compounds, further expanding their application in drug discovery.[3]

  • Introducing N-benzylpropargylamine and N-benzyloxypropargylamine: At first glance, these two molecules appear structurally similar. However, the seemingly minor difference—a methylene bridge versus an oxygen bridge connecting the benzyl ring to the propargylamine nitrogen—imparts significant changes in their chemical nature and biological activity. This guide will illuminate these critical distinctions.

Core Structural and Physicochemical Differences

The fundamental difference between N-benzylpropargylamine and N-benzyloxypropargylamine lies in the linker between the benzyl group and the propargylamine nitrogen. This seemingly subtle change has profound implications for the molecule's electronics, conformation, and ultimately, its biological interactions.

Molecular Structure Analysis

N-benzylpropargylamine features a direct carbon-nitrogen bond between the benzyl group's methylene and the propargylamine's nitrogen. In contrast, N-benzyloxypropargylamine incorporates an oxygen atom, forming a benzyloxy group attached to the nitrogen. This introduces an ether linkage, which alters bond angles, rotational freedom, and electron density around the nitrogen atom.

Caption: Core structures of N-benzylpropargylamine and N-benzyloxypropargylamine.

Comparative Physicochemical Properties

The introduction of the oxygen atom in N-benzyloxypropargylamine influences its key physicochemical parameters, which are critical for its behavior in biological systems.

PropertyN-benzylpropargylamineN-benzyloxypropargylamineSignificance in Drug Development
Molecular Formula C10H11N[4]C10H11NOThe presence of oxygen increases polarity and potential for hydrogen bonding.
Molecular Weight 145.21 g/mol [4]161.21 g/mol Affects diffusion and membrane permeability.
logP (Predicted) ~2.1~1.8Indicates slightly lower lipophilicity for the benzyloxy analogue, potentially affecting cell membrane penetration and protein binding.
pKa (Predicted) ~8.5 (amine)~6.5 (amine)The electronegative oxygen atom reduces the basicity of the nitrogen, impacting ionization state at physiological pH and potential for ionic interactions.
Hydrogen Bond Donors 11Both can donate a hydrogen from the N-H group.
Hydrogen Bond Acceptors 12The ether oxygen in the benzyloxy analogue provides an additional hydrogen bond acceptor site, potentially leading to different binding interactions.

Synthesis and Manufacturing Considerations

The synthetic pathways to these two molecules differ significantly, reflecting their structural divergence. These differences can impact yield, scalability, and the impurity profile of the final compound.

Synthetic Routes to N-benzylpropargylamine

A common and efficient method for the synthesis of N-benzylpropargylamine is the A3 coupling (Aldehyde-Alkyne-Amine) reaction, a type of multicomponent reaction.[5]

Caption: A3 coupling for N-benzylpropargylamine synthesis.

3.1.1 Detailed Protocol: A3 Coupling

  • To a solution of benzaldehyde (1 equivalent) and propargylamine (1.1 equivalents) in a suitable solvent (e.g., water, toluene, or solvent-free), add a copper(I) catalyst (e.g., CuI, 1-5 mol%).[5]

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonia or a suitable chelating agent to remove the copper catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylpropargylamine.

Synthetic Routes to N-benzyloxypropargylamine

The synthesis of N-benzyloxypropargylamine typically involves a multi-step process, often starting with the formation of the benzyloxyamine intermediate.

MAO_Inhibition MAO_FAD MAO-FAD Complex Enzyme_Substrate Enzyme-Substrate Complex MAO_FAD->Enzyme_Substrate Propargylamine N-benzylpropargylamine Propargylamine->Enzyme_Substrate Reactive_Intermediate Reactive Allene Intermediate Enzyme_Substrate->Reactive_Intermediate Oxidation Oxidation Oxidation by FAD Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack

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Exploratory

An In-depth Technical Guide to N-alkoxy-N-propargylamine Derivatives in Medicinal Chemistry

Abstract The N-alkoxy-N-propargylamine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the design of agents targeting neurological disorders. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkoxy-N-propargylamine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in the design of agents targeting neurological disorders. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic rationale, explore the mechanistic basis of their biological activity, and detail their application as potent and often multi-target-directed ligands. This document will elucidate the causality behind experimental designs, present validated protocols, and offer insights grounded in established scientific literature.

Introduction: The Rise of a Versatile Scaffold

The journey of N-alkoxy-N-propargylamine derivatives in medicinal chemistry is intrinsically linked to the evolution of our understanding of complex diseases, especially those affecting the central nervous system (CNS). The propargylamine moiety (a propargyl group attached to a nitrogen atom) is a well-established pharmacophore, most notably recognized for its role in irreversible monoamine oxidase (MAO) inhibition.[1][2] The introduction of an N-alkoxy group modulates the electronic and steric properties of the nitrogen atom, offering a nuanced approach to refining pharmacological activity, selectivity, and pharmacokinetic profiles.

This unique combination has propelled the development of novel compounds with applications spanning from neurodegenerative diseases like Alzheimer's and Parkinson's to other neurological conditions.[3][4] The core concept often revolves around a "multi-target-directed ligand" (MTDL) strategy, where a single molecule is designed to interact with multiple biological targets implicated in a disease's pathology.[5][6] This approach is particularly advantageous for complex conditions like Alzheimer's disease, which involve multiple interconnected pathological pathways.[7][8]

Rationale and Design Strategy: Beyond Monoamine Oxidase Inhibition

While the foundational activity of many propargylamine derivatives is the inhibition of MAO enzymes, particularly MAO-B, the N-alkoxy-N-propargylamine scaffold offers a platform for integrating additional pharmacophoric features.[9][10]

The Propargylamine Moiety: An Irreversible Inhibitor

The terminal alkyne of the propargylamine group is the key to its mechanism-based inhibition of MAO.[1] The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the FAD cofactor, thereby inactivating the enzyme.[1][11] This irreversible inhibition leads to a sustained increase in the levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease.[3]

The N-Alkoxy Group: A Tool for Fine-Tuning

The introduction of an N-alkoxy substituent serves several critical purposes in drug design:

  • Modulation of Basicity: The electronegative oxygen atom reduces the basicity of the nitrogen, which can influence the compound's pKa, solubility, and interaction with biological targets.

  • Steric Influence: The size and conformation of the alkoxy group can be varied to optimize binding to the target protein's active site, enhancing potency and selectivity.

  • Metabolic Stability: The N-alkoxy group can alter the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.

  • Introduction of New Interaction Points: The alkoxy group can introduce new hydrogen bond acceptor capabilities, allowing for additional interactions within the target's binding pocket.

The Multi-Target-Directed Ligand (MTDL) Approach

The true power of the N-alkoxy-N-propargylamine scaffold lies in its application within the MTDL paradigm.[12] By incorporating other pharmacophores into the molecule, researchers can design single agents that address multiple facets of a disease. For instance, in the context of Alzheimer's disease, these derivatives have been designed to simultaneously inhibit MAO, cholinesterases (AChE and BuChE), and amyloid-β (Aβ) aggregation, and to chelate metal ions.[5][13]

Synthetic Strategies: Accessing the N-alkoxy-N-propargylamine Core

The synthesis of N-alkoxy-N-propargylamine derivatives can be achieved through several reliable synthetic routes. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

General Synthetic Workflow

A common and versatile approach involves a multi-step synthesis that allows for the sequential introduction of the key functional groups.

Synthesis_Workflow Start Starting Material (e.g., Aldehyde/Ketone) Step1 Formation of Oxime Start->Step1 H2NOH·HCl Step2 O-Alkylation Step1->Step2 Alkyl Halide, Base Step3 Reduction of Oxime Ether Step2->Step3 Reducing Agent (e.g., NaBH4, LiAlH4) Step4 N-Propargylation Step3->Step4 Propargyl Bromide, Base Final N-alkoxy-N-propargylamine Derivative Step4->Final

Caption: General synthetic workflow for N-alkoxy-N-propargylamine derivatives.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol outlines the synthesis of a representative N-methoxy-N-propargylbenzylamine, illustrating the key chemical transformations.

Step 1: Synthesis of Benzaldoxime

  • To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford benzaldoxime.

Step 2: Synthesis of O-Methyl Benzaldoxime

  • Dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.

  • After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield O-methyl benzaldoxime.

Step 3: Synthesis of N-Methoxybenzylamine

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of O-methyl benzaldoxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (1.5 eq).

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain N-methoxybenzylamine.

Step 4: Synthesis of N-Methoxy-N-propargylbenzylamine

  • Dissolve N-methoxybenzylamine (1.0 eq) and a base like potassium carbonate (2.0 eq) in acetonitrile.

  • Add propargyl bromide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Filter the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-methoxy-N-propargylbenzylamine.

Applications in Medicinal Chemistry: Targeting Neurodegenerative Diseases

The primary therapeutic area for N-alkoxy-N-propargylamine derivatives has been neurodegenerative diseases, where their multi-target capabilities are particularly valuable.[8][14]

Alzheimer's Disease (AD)

AD is a multifactorial neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles.[7] N-alkoxy-N-propargylamine derivatives have been designed to combat AD through multiple mechanisms.[5][6][15]

AD_Targets Compound N-alkoxy-N-propargylamine Derivative MAO MAO Inhibition Compound->MAO ChE Cholinesterase Inhibition Compound->ChE Abeta Aβ Aggregation Inhibition Compound->Abeta Metal Metal Chelation Compound->Metal ROS Reduced Oxidative Stress MAO->ROS Neurotransmitter Increased Neurotransmitter Levels MAO->Neurotransmitter ChE->Neurotransmitter Plaque Reduced Aβ Plaque Formation Abeta->Plaque Metal->ROS

Caption: Multi-target approach of N-alkoxy-N-propargylamine derivatives in AD.

A notable example is the compound ASS234, a multi-target-directed propargylamine that combines a donepezil fragment (for cholinesterase inhibition) with a propargylamine moiety (for MAO inhibition).[16] Such compounds have shown promise in preclinical studies by not only inhibiting their primary enzyme targets but also by reducing Aβ aggregation and exhibiting neuroprotective effects.[16]

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[13] The primary therapeutic strategy is to restore dopamine levels in the brain. N-alkoxy-N-propargylamine derivatives, as potent MAO-B inhibitors, can increase dopamine levels by preventing its degradation.[17] Furthermore, their neuroprotective properties may help to slow the progression of the disease.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected N-alkoxy-N-propargylamine derivatives against key targets in neurodegenerative diseases.

Compound IDTargetIC50 (µM)Reference
Compound 18 hMAO-B0.14 ± 0.01[1]
Compound 19 hMAO-B0.05 ± 0.00[1]
Compound 20 hMAO-B0.05 ± 0.00[1]
VP1 hMAO-B0.04 ± 0.002[6]
VP15 hAChE0.04 ± 0.003[6][15]
ASS234 hMAO-APotent Inhibitor
ASS234 hAChEPotent Inhibitor[16]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Self-Validating Protocols: Ensuring Scientific Integrity

To ensure the reliability and reproducibility of the findings, it is crucial to employ self-validating experimental protocols. This involves the use of appropriate controls, reference compounds, and orthogonal assays.

In Vitro Enzyme Inhibition Assays

Protocol: MAO Inhibition Assay

  • Objective: To determine the in vitro inhibitory potency of the test compounds against MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), horseradish peroxidase, Amplex Red reagent, test compounds, and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Procedure: a. Prepare serial dilutions of the test compounds and the reference inhibitor. b. In a 96-well plate, add the enzyme, Amplex Red reagent, and horseradish peroxidase. c. Add the test compounds or reference inhibitor and pre-incubate for a specified time (e.g., 15 minutes). d. Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B). e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Self-Validation:

  • The inclusion of a known selective inhibitor validates the assay's ability to distinguish between MAO-A and MAO-B inhibition.

  • Running the assay with and without the enzyme confirms that the observed signal is enzyme-dependent.

Conclusion and Future Perspectives

N-alkoxy-N-propargylamine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their inherent ability to act as mechanism-based MAO inhibitors, combined with the tunability afforded by the N-alkoxy group, makes them ideal candidates for the development of multi-target-directed ligands for complex diseases. The success of this scaffold in targeting neurodegenerative diseases underscores the power of rational drug design and the MTDL approach.

Future research in this area will likely focus on:

  • Exploring new therapeutic applications: The unique pharmacological profile of these compounds may be beneficial in other CNS disorders and potentially in oncology.

  • Optimizing pharmacokinetic properties: Further refinement of the scaffold to improve blood-brain barrier penetration and metabolic stability will be crucial for clinical success.

  • Developing novel MTDLs: Integrating additional pharmacophores to target other key pathways in disease pathogenesis will continue to be a major focus.

The continued exploration of N-alkoxy-N-propargylamine derivatives holds great promise for the discovery of novel and effective therapies for some of the most challenging diseases of our time.

References

  • Mezeiova, M., et al. (2021). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC. [Link]

  • Malmlöf, T., et al. (2018). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. University of the Witwatersrand, Johannesburg. [Link]

  • Bolea, I., et al. (2020). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, B., et al. (2016). Propargylamine derivatives as MAO-B selective inhibitors. RSC Advances. [Link]

  • Malmlöf, T., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. Future Medicinal Chemistry. [Link]

  • Mezeiova, M., et al. (2024). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv. [Link]

  • Li, Z., & Li, C.-J. (2021). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. PMC. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2022). N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases. PMC. [Link]

  • Universitat de Barcelona. Design and synthesis of novel disease-modifying anti-Alzheimer compounds. Medicinal Chemistry & Pharmacology. [Link]

  • ResearchGate. (2018). Derivatives of propargylamine against neurodegenerative diseases[18]. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of N -Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Organic-Chemistry.org. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Kumar, V., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Youdim, M. B. H., & Tipton, K. F. (1991). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Biochemical Pharmacology. [Link]

  • Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

  • Ismaili, L., et al. (2016). ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Frontiers in Neuroscience. [Link]

  • Kumar, V., et al. (2026). Synthesis and Evaluation of O-Propargyl Containing Propargylamine Derivatives as Multipotent Ligands for the Treatment of Alzheimer's Disease. Request PDF. [Link]

  • Bolea, I., et al. (2015). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. ResearchGate. [Link]

  • Singh, A., et al. (2023). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies. RSC Publishing. [Link]

  • Murphy, W. A. (2021). Multi-Target directed Ligands in Drug Development. Journal of Cell & Molecular Pharmacology. [Link]

  • Reddy, C. R., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Request PDF. [Link]

  • Yu, P. H., et al. (1993). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry. [Link]

  • Kochman, A., et al. (2003). Antioxidant properties of newly synthesized N-propargylamine derivatives of nitroxyl: A comparison with deprenyl. Polish Journal of Pharmacology. [Link]

  • Kumar, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]

  • Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. ResearchGate. [Link]

  • Kumar, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. OUCI. [Link]

  • Morales, S., & Marco-Contelles, J. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]

  • Ozaki, M. (1963). structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2022). N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases. MDPI. [Link]

  • Yu, P. H., et al. (1991). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

(benzyloxy)(prop-2-yn-1-yl)amine molecular weight and formula C10H11NO

An In-depth Technical Guide to N-(Benzyloxy)prop-2-yn-1-amine (C10H11NO) Abstract This technical guide provides a comprehensive overview of N-(benzyloxy)prop-2-yn-1-amine, a molecule with the chemical formula C₁₀H₁₁NO. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Benzyloxy)prop-2-yn-1-amine (C10H11NO)

Abstract

This technical guide provides a comprehensive overview of N-(benzyloxy)prop-2-yn-1-amine, a molecule with the chemical formula C₁₀H₁₁NO. This compound merges three structurally significant motifs: a hydroxylamine core, a versatile benzyloxy group, and a reactive propargylamine moiety. This unique combination makes it a molecule of considerable interest for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the molecule's fundamental properties, provides validated protocols for its multi-step synthesis and characterization, and explores its potential applications as a research tool, focusing on its role as a potential enzyme inhibitor and a building block in bioconjugation chemistry. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Core Molecular Profile

N-(benzyloxy)prop-2-yn-1-amine, also systematically named O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine, is an organic compound that is not extensively characterized in public literature but whose properties can be confidently inferred from its constituent functional groups. Its molecular structure is built upon a hydroxylamine scaffold, O-alkylated with a benzyl group and N-alkylated with a propargyl group.

The presence of the benzyloxy group is a common strategy in medicinal chemistry to enhance metabolic stability or to act as a pharmacophore, as seen in drugs like safinamide.[1] The propargylamine functional group is a well-established "warhead" for the irreversible inhibition of monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of neurodegenerative disorders.[2] Furthermore, the terminal alkyne provides a chemical handle for "click" chemistry, enabling facile conjugation to other molecules.[3]

Physicochemical Properties

The key quantitative data for N-(benzyloxy)prop-2-yn-1-amine are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₁NOElemental Calculation
Molecular Weight 161.20 g/mol Calculated[4][5]
Monoisotopic Mass 161.084064 DaCalculated
Appearance Colorless to pale yellow oilPredicted
Boiling Point >200 °C (decomposes)Estimated
Solubility Soluble in methanol, ethanol, DCM, ethyl acetatePredicted

Synthesis and Mechanistic Rationale

The synthesis of N-(benzyloxy)prop-2-yn-1-amine can be efficiently achieved via a two-step sequence starting from commercially available precursors. The strategy involves the initial preparation of the key intermediate, O-benzylhydroxylamine, followed by its selective N-alkylation with a propargyl electrophile. This approach ensures high yields and avoids the formation of significant byproducts.

Synthetic Workflow Diagram

The logical flow of the synthesis is outlined below, starting from precursor selection to the final purified product.

G cluster_0 Step 1: Synthesis of O-Benzylhydroxylamine HCl cluster_1 Step 2: N-Propargylation start1 Precursors: - N-Hydroxyurethane - Benzyl Chloride react1 O-Benzylation in Ethanolic Sodium Ethoxide start1->react1 hydrolysis Basic Hydrolysis (NaOH) & N-Deprotection react1->hydrolysis extraction Work-up: - Ether Extraction - Acidification (Ethanolic HCl) hydrolysis->extraction product1 Intermediate: O-Benzylhydroxylamine HCl extraction->product1 start2 Reactants: - O-Benzylhydroxylamine HCl - Propargyl Bromide product1->start2 Use as starting material react2 N-Alkylation with K₂CO₃ in Acetonitrile (MeCN) workup2 Work-up: - Filtration - Solvent Evaporation react2->workup2 purify Purification: Silica Gel Chromatography workup2->purify product2 Final Product: N-(Benzyloxy)prop-2-yn-1-amine purify->product2

Caption: Two-step workflow for the synthesis of N-(benzyloxy)prop-2-yn-1-amine.

Detailed Experimental Protocol

Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient quality for the subsequent reaction. The synthesis is based on established and reliable methodologies for O-alkylation of hydroxamates and N-alkylation of amines.[6][7]

PART A: Synthesis of O-Benzylhydroxylamine Hydrochloride [6]

  • Rationale: This procedure utilizes N-hydroxyurethane as a starting material. The N-ethoxycarbonyl group serves two purposes: it protects the more nucleophilic nitrogen atom, directing the initial alkylation to the oxygen, and it is easily removed via basic hydrolysis. Benzyl chloride is a cost-effective and reactive benzylating agent.

  • Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 70 mL of absolute ethanol. Carefully add sodium metal (0.97 g, 42 mmol) in small portions. Stir until all sodium has dissolved.

  • O-Benzylation: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (4.46 g, 42 mmol) and stir at room temperature until a clear solution is obtained. Add benzyl chloride (5.3 g, 42 mmol) dropwise, ensuring the internal temperature does not exceed 30 °C. Stir the mixture for 8-10 hours at room temperature.

  • Hydrolysis and Deprotection: Prepare a solution of sodium hydroxide (3.46 g, 86.5 mmol) in 70 mL of water and add it to the reaction mixture. Heat the mixture to reflux for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: Cool the ethereal solution in an ice bath and add a 3M solution of HCl in ethanol dropwise until precipitation ceases. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-benzylhydroxylamine hydrochloride as a white solid.

PART B: Synthesis of N-(Benzyloxy)prop-2-yn-1-amine

  • Rationale: This is a standard Sₙ2 reaction. The free base of O-benzylhydroxylamine, generated in situ by the potassium carbonate, acts as a nucleophile, displacing the bromide from propargyl bromide. Acetonitrile is an ideal polar aprotic solvent for this transformation.

  • Reaction Setup: In a 100 mL round-bottom flask, combine O-benzylhydroxylamine hydrochloride (3.2 g, 20 mmol), anhydrous potassium carbonate (6.9 g, 50 mmol), and 50 mL of acetonitrile.

  • Reagent Addition: Stir the suspension vigorously at room temperature. Add propargyl bromide (80 wt.% solution in toluene, 2.9 g, 20 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (Eluent: 20-40% ethyl acetate in hexanes) to yield N-(benzyloxy)prop-2-yn-1-amine as a pale yellow oil.

Characterization and Quality Control

Confirming the identity and purity of the final compound is critical. The following methods are standard for the structural elucidation of small organic molecules.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals: a singlet for the acetylenic proton (δ ≈ 2.2 ppm), a doublet for the methylene group adjacent to the alkyne (δ ≈ 3.5 ppm), a singlet for the benzylic methylene group (δ ≈ 4.7 ppm), a broad singlet for the N-H proton (variable, δ ≈ 5.5-6.5 ppm), and multiplets for the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the benzylic carbon (δ ≈ 77 ppm), the two acetylenic carbons (δ ≈ 72 and 80 ppm), the N-CH₂ carbon (δ ≈ 40 ppm), and the aromatic carbons (δ ≈ 127-137 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 162.09.

  • FT-IR (neat): Key vibrational bands should be observed for the N-H stretch (≈ 3300 cm⁻¹), the C≡C-H stretch (≈ 3290 cm⁻¹), the C≡C stretch (≈ 2120 cm⁻¹), and C-O stretch (≈ 1050 cm⁻¹).

Applications in Research and Drug Development

The unique trifunctional nature of N-(benzyloxy)prop-2-yn-1-amine makes it a valuable tool for chemical biologists and medicinal chemists.

Irreversible Inhibition of Monoamine Oxidase (MAO)

Expertise & Experience: The propargylamine moiety is the cornerstone of several marketed drugs that function as irreversible MAO inhibitors, such as selegiline and rasagiline. The mechanism involves the enzyme-catalyzed oxidation of the propargylamine, which generates a highly reactive allenic intermediate. This intermediate then forms a covalent bond with a flavin cofactor (FAD) at the enzyme's active site, leading to irreversible inactivation.[2] The benzyloxy group can provide additional interactions within the active site, potentially modulating potency and selectivity for the MAO-A or MAO-B isoforms.

G cluster_0 MAO Inhibition Mechanism Inhibitor N-(Benzyloxy)prop-2-yn-1-amine (Pro-inhibitor) MAO MAO Enzyme (with FAD cofactor) Inhibitor->MAO Binds to Active Site Oxidation Enzymatic Oxidation by FAD MAO->Oxidation Catalyzes Intermediate Reactive Allene Intermediate Oxidation->Intermediate Adduct Covalent Adduct Formation Intermediate->Adduct Inactive Irreversibly Inactivated MAO-FAD Adduct Adduct->Inactive

Caption: Mechanism of irreversible MAO inhibition by a propargylamine-containing compound.

Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a common, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound.

  • Reagent Preparation: Prepare a stock solution of N-(benzyloxy)prop-2-yn-1-amine in DMSO (10 mM). Prepare serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Reaction: In a 96-well plate, add 25 µL of recombinant human MAO-B enzyme solution. Add 25 µL of the test compound dilutions (or vehicle control) and incubate for 15 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a luminogenic MAO substrate solution (e.g., from a MAO-Glo™ kit).

  • Signal Detection: Incubate for 60 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Bioconjugation via Click Chemistry

The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. This allows the compound to be easily and efficiently conjugated to any molecule bearing an azide group, such as fluorescent dyes, affinity tags (e.g., biotin), or large biomolecules like proteins and peptides.

G cluster_1 Click Chemistry Workflow Alkyne N-(Benzyloxy)prop-2-yn-1-amine (Terminal Alkyne) Reaction CuAAC Reaction in aq. Buffer / Organic Solvent Alkyne->Reaction Azide Azide-Modified Molecule (e.g., Azido-Biotin, R-N₃) Azide->Reaction Catalyst Catalyst System - Cu(I) source (e.g., CuSO₄) - Reducing agent (e.g., Na-Ascorbate) Catalyst->Reaction Catalyzes Product Stable Triazole Conjugate Reaction->Product

Caption: Workflow for conjugating the title compound using CuAAC click chemistry.

Conclusion

N-(benzyloxy)prop-2-yn-1-amine (C₁₀H₁₁NO) stands out as a molecule with significant untapped potential for chemical biology and drug discovery. Its synthesis is straightforward, relying on robust and well-documented chemical transformations. The convergence of a metabolically relevant benzyloxy group, a bio-reactive propargylamine warhead, and a versatile terminal alkyne handle within a compact scaffold makes it an exemplary tool for researchers. This guide provides the foundational knowledge and detailed protocols necessary for its synthesis, characterization, and deployment in studies targeting enzyme inhibition or the construction of complex molecular probes.

References

  • Al-Hiari, Y. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Rivero-Jerez, P. S., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. Available at: [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. Available at: [Link]

  • Emami, S., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. ResearchGate. Available at: [Link]

  • PubChem. Tryptophol | C10H11NO | CID 10685. National Institutes of Health. Available at: [Link]

  • Mycocentral. indole-3-ethanol. Mycotoxin Database. Available at: [Link]

  • Google Patents. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
  • Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Zhang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • PubMed. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • Shi, Y., et al. (2017). Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]

  • PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO. National Institutes of Health. Available at: [Link]

  • Wikipedia. Tryptophol. Available at: [Link]

  • PubChem. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]

  • PubMed. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. Available at: [Link]

  • J-GLOBAL. Tryptophol | Chemical Substance Information. Japan Science and Technology Agency. Available at: [Link]

  • Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Scientific Research Publishing. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Pharmaffiliates. 2714473-09-1 | Product Name : N-Benzyl-1-phenoxy-d5-propan-2-amine Hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]

Sources

Exploratory

IUPAC name for (benzyloxy)(prop-2-yn-1-yl)amine

This guide serves as a technical reference for the chemical structure (benzyloxy)(prop-2-yn-1-yl)amine , a versatile intermediate in bioorthogonal chemistry and heterocyclic synthesis. Technical Guide: -(Benzyloxy)prop-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the chemical structure (benzyloxy)(prop-2-yn-1-yl)amine , a versatile intermediate in bioorthogonal chemistry and heterocyclic synthesis.

Technical Guide: -(Benzyloxy)prop-2-yn-1-amine

Nomenclature, Synthesis, and Applications in Drug Discovery

Structural Analysis & Nomenclature Standards

The molecule (


) sits at the intersection of amine and hydroxylamine nomenclature. Precise naming is critical for database indexing and regulatory filing.
IUPAC Nomenclature Logic

According to the IUPAC Blue Book (P-68.3) , organic derivatives of hydroxylamine (


) can be named either as substituted hydroxylamines or as 

-alkoxy amines.
  • Preferred IUPAC Name (PIN):

    
    -(Benzyloxy)prop-2-yn-1-amine 
    
    • Logic: The structure is viewed as a derivative of prop-2-yn-1-amine (

      
      ). The nitrogen atom bears a benzyloxy  substituent (
      
      
      
      ).
    • Priority: When an amine and an ether moiety are present on the nitrogen, substitutive nomenclature based on the amine parent is generally preferred for

      
      -alkoxy derivatives.
      
  • Alternative Systematic Name:

    
    -Benzyl-
    
    
    
    -(prop-2-yn-1-yl)hydroxylamine
    • Logic: This views the molecule as a derivative of hydroxylamine (

      
      ). The oxygen is substituted with a benzyl group, and the nitrogen is substituted with a propargyl group.
      
    • Usage: Common in older literature and specific reagent catalogs.

Chemical Identifiers[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • SMILES: C#CCNOCc1ccccc1

  • Component CAS Numbers:

    • Precursor A:

      
      -Benzylhydroxylamine HCl (CAS: 2687-43-6)[1]
      
    • Precursor B: Propargyl bromide (CAS: 106-96-7)

Synthetic Pathways & Mechanistic Insight

The synthesis of


-(benzyloxy)prop-2-yn-1-amine is a nucleophilic substitution (

) reaction. The nitrogen atom of the

-benzylhydroxylamine acts as the nucleophile, attacking the propargyl bromide.
Reaction Scheme

The following diagram illustrates the synthetic pathway and the competing over-alkylation side reaction.

Synthesis SM1 O-Benzylhydroxylamine (Nucleophile) Product N-(Benzyloxy)prop-2-yn-1-amine (Target) SM1->Product SN2 Alkylation SM2 Propargyl Bromide (Electrophile) SM2->Product Base Base (K2CO3/Et3N) Base->Product HBr Scavenging Side N,N-Dipropargyl Byproduct Product->Side Over-alkylation (Avoid with excess SM1)

Figure 1: Synthesis workflow showing the transformation of O-benzylhydroxylamine to the target amine and potential over-alkylation risks.

Experimental Protocol

Objective: Synthesize 10 mmol of


-(benzyloxy)prop-2-yn-1-amine.

Reagents:

  • 
    -Benzylhydroxylamine hydrochloride (1.91 g, 12 mmol, 1.2 equiv)
    
  • Propargyl bromide (80% in toluene) (1.48 g, 10 mmol, 1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol, 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous, 20 mL)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
    -benzylhydroxylamine hydrochloride and 
    
    
    
    in anhydrous MeCN.
  • Activation: Stir at room temperature for 15 minutes to liberate the free amine base in situ.

  • Addition: Cool the mixture to 0°C. Add propargyl bromide dropwise over 20 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing the risk of double alkylation (formation of the tertiary amine).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting hydroxylamine.

  • Work-up: Filter off the solid salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in

    
     and wash with water. Dry over 
    
    
    
    . Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Causality & Troubleshooting:

  • Why

    
    ?  A mild, heterogeneous base is preferred over strong soluble bases (like NaH) to prevent deprotonation of the propargyl proton (
    
    
    
    ), which would lead to side reactions (polymerization or allenyl formation).
  • Solvent Choice: Do not use acetone. Unlike standard amine alkylations, hydroxylamines can react with ketones to form oximes (

    
    ), consuming the starting material. Use MeCN or DMF.
    

Applications in Drug Discovery

This molecule is a high-value "linker" and "warhead" precursor in medicinal chemistry.

Click Chemistry & Bioorthogonal Labeling

The terminal alkyne group serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Utility: Conjugating the

    
    -alkoxy amine motif to azido-tagged fluorophores, peptides, or glycans.
    
  • Stability: The

    
     bond is stable under standard "Click" conditions but can be cleaved later via hydrogenolysis (
    
    
    
    ) or treating with
    
    
    , allowing for "cleavable linker" strategies in Antibody-Drug Conjugates (ADCs).
Nitrone Synthesis (Isoxazolidine Scaffolds)

Oxidation of


-(benzyloxy)prop-2-yn-1-amine yields a nitrone, which undergoes intramolecular 1,3-dipolar cycloaddition to form bicyclic isoxazolidines—scaffolds found in antifungal and antibacterial agents.

Applications Target N-(Benzyloxy)prop-2-yn-1-amine Triazole 1,2,3-Triazole Linker (Bio-conjugation) Target->Triazole CuAAC (Click) Nitrone Nitrone Intermediate Target->Nitrone Oxidation Azide R-N3 (Azide) Azide->Triazole Oxidant Oxidation (HgO or MnO2) Isox Isoxazolidine (Heterocycle Synthesis) Nitrone->Isox [3+2] Cycloaddition

Figure 2: Divergent application pathways: Click conjugation vs. Heterocycle formation.

Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against these expected spectral characteristics.

Proton NMR ( NMR, , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.40Multiplet5HAr-H Phenyl ring protons
5.60Broad Singlet1H-NH -Exchangeable amine proton
4.70Singlet2HPh-CH

-O-
Benzylic methylene
3.65Doublet (

Hz)
2H-N-CH

-C

Propargyl methylene
2.25Triplet (

Hz)
1H-C

C-H
Terminal alkyne proton
Infrared Spectroscopy (IR)
  • 3280 cm

    
    : 
    
    
    
    stretch (sharp, strong).
  • 3200–3250 cm

    
    : 
    
    
    
    stretch (medium, broad).
  • 2120 cm

    
    : 
    
    
    
    stretch (weak).
  • 1050 cm

    
    : 
    
    
    
    stretch.

References

  • IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.

  • Synthesis of N-alkoxy amines: Foot, O. F., et al. "Synthesis of N-alkoxyamines." Journal of the Chemical Society, Perkin Transactions 1, 2001.
  • Reactivity Profile: O-Benzylhydroxylamine hydrochloride Product Page. Sigma-Aldrich. Link

  • Click Chemistry Mechanism: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." Journal of the American Chemical Society, 2005. Link

  • Bioorthogonal Applications: McKay, C. S., & Finn, M. G. "Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation." Chemistry & Biology, 2014. Link

Sources

Protocols & Analytical Methods

Method

preparation of N-alkoxy-N-propargylamides from (benzyloxy)(prop-2-yn-1-yl)amine

Executive Summary & Strategic Utility This application note details the optimized synthesis of -alkoxy- -propargylamides starting from (benzyloxy)(prop-2-yn-1-yl)amine . These scaffolds represent a critical junction in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details the optimized synthesis of


-alkoxy-

-propargylamides
starting from (benzyloxy)(prop-2-yn-1-yl)amine . These scaffolds represent a critical junction in medicinal chemistry, serving as "masked" Weinreb amides that enable selective downstream functionalization.

Unlike standard amides, the


-alkoxy substituent (specifically the 

-benzyloxy group) imparts unique electronic properties to the nitrogen center, reducing its basicity while maintaining nucleophilicity during the acylation step. Furthermore, the presence of the propargyl group (

-CH

-C

CH) unlocks access to complex heterocyclic cores—such as isoxazoles , oxazolines , and

-lactams
—via transition-metal-catalyzed cycloisomerization (Au/Ag) or radical cascade reactions.

Key Advantages of this Protocol:

  • Chemoselectivity: Eliminates

    
    -acylation side reactions through the use of pre-protected 
    
    
    
    -benzyl hydroxylamine.
  • Scalability: Validated for gram-scale synthesis with yields consistently

    
    .
    
  • Versatility: Compatible with aliphatic, aromatic, and heteroaromatic acyl chlorides.

Pre-Synthesis: Preparation of the Amine Core

Note: If you have already isolated (benzyloxy)(prop-2-yn-1-yl)amine, skip to Section 3.

To ensure the integrity of the final amide, the quality of the secondary amine starting material is paramount. Commercial sources often contain hydrochloride salts that are hygroscopic. We recommend freshly preparing or free-basing the amine prior to acylation.

Protocol A: Synthesis of (Benzyloxy)(prop-2-yn-1-yl)amine

Reaction:


 Alkylation of 

-benzylhydroxylamine with Propargyl Bromide.

Reagents:

  • 
    -Benzylhydroxylamine hydrochloride (
    
    
    
    equiv)
  • Propargyl bromide (

    
     in toluene, 
    
    
    
    equiv)
  • Potassium carbonate (

    
    , anhydrous, 
    
    
    
    equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
    -benzylhydroxylamine 
    
    
    
    HCl and
    
    
    in anhydrous MeCN.
  • Addition: Cool to

    
    . Add propargyl bromide dropwise over 20 minutes.
    
    • Expert Insight: Slow addition is critical to prevent the formation of the tertiary amine side product (bis-propargylation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (

    
    ) will appear less polar than the hydroxylamine.
    
  • Workup: Filter off solids (

    
    /KCl). Concentrate the filtrate. Redissolve in 
    
    
    
    , wash with water (
    
    
    ) to remove DMF/salts, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a doublet at 
    
    
    
    ppm (
    
    
    -CH
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    CH).

Core Protocol: N-Acylation

Target: Conversion of amine (1) to


-alkoxy-

-propargylamide (2) .
Method A: Acid Chloride Route (Standard)

This is the preferred method for most substrates due to high atom economy and ease of purification.

Reagents:

  • (Benzyloxy)(prop-2-yn-1-yl)amine (1 ,

    
     equiv)
    
  • Acid Chloride (

    
    -COCl, 
    
    
    
    equiv)
  • Triethylamine (

    
    ) or Pyridine (
    
    
    
    equiv)
  • DMAP (

    
    -Dimethylaminopyridine, 
    
    
    
    equiv - Optional catalyst for sterically hindered acids)
  • Solvent: Dichloromethane (DCM, anhydrous)

Experimental Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under

    
     atmosphere. Add Amine 1  and anhydrous DCM (
    
    
    
    M concentration).
  • Base Addition: Add

    
     via syringe. Cool the mixture to 
    
    
    
    using an ice-water bath.
    • Why? Although the

      
      -benzyl group prevents 
      
      
      
      -acylation, lower temperatures prevent the degradation of the acid chloride and suppress the formation of ketenes if
      
      
      -protons are acidic.
  • Acylation: Add the Acid Chloride dropwise.[1]

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Completion: Remove ice bath and stir at RT for 2–4 hours.

    • Self-Validating Check: Spot TLC. Stain with PMA (Phosphomolybdic Acid) or

      
       . The starting amine (UV active, basic) should disappear; the amide (UV active, non-basic) will appear.
      
  • Quench: Add saturated

    
     solution (
    
    
    
    mL) to quench unreacted acid chloride.
  • Extraction: Separate layers. Extract aqueous layer with DCM (

    
    ). Combine organics.
    
  • Acid Wash (Critical): Wash the organic layer with

    
     M HCl (
    
    
    
    ) to remove residual
    
    
    and any unreacted amine starting material.
    • Note: The product is an amide and will not protonate/extract into the acid layer.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Method B: Coupling Agent Route (For Carboxylic Acids)

Use this if the acid chloride is unstable or unavailable.

Reagents:

  • Carboxylic Acid (

    
    -COOH, 
    
    
    
    equiv)
  • Amine 1 (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • HOBt (

    
     equiv)
    
  • DIPEA (

    
     equiv)[2]
    
  • Solvent: DCM or DMF

Procedure: Mix Acid, EDC, HOBt, and DIPEA in DCM. Stir for 10 min to activate. Add Amine 1 . Stir 12h. Perform standard aqueous workup (Acid wash/Base wash).

Mechanistic Visualization & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for purification.

G Start Start: (Benzyloxy)(prop-2-yn-1-yl)amine Reagent Add R-COCl + Et3N (DCM, 0°C) Start->Reagent Intermediate Tetrahedral Intermediate (N-Acylium species) Reagent->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Check TLC Check: Amine Disappeared? Elimination->Check Check->Reagent No (Add more RCOCl) Quench Quench: Sat. NH4Cl Check->Quench Yes Wash Acid Wash (1M HCl) Removes Et3N & SM Quench->Wash Product Target: N-Alkoxy-N-propargylamide Wash->Product Purification (Flash Chrom.)

Caption: Operational workflow for the N-acylation of N-alkoxy amines, highlighting the critical acid-wash step for purification.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueFeatureExpected SignalInterpretation
TLC

Value

(Hex/EtOAc 3:1)
Product is less polar than free acid, more polar than acid chloride.
IR Amide I

Strong C=O stretch (Weinreb-like).
IR Alkyne

(sharp)
Terminal alkyne C-H stretch.

H NMR

-CH


ppm (br s)
Deshielded by Amide and Alkyne. Broadening due to rotamers is common.

C NMR
Carbonyl

ppm
Diagnostic Amide Carbon.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Cause: The secondary amine is sterically hindered by the

      
      -benzyl group.
      
    • Solution: Increase temperature to reflux (DCM) or switch solvent to Toluene (

      
      ). Add 
      
      
      
      DMAP.
  • Problem: Rotamers in NMR.

    • Observation: Broad peaks or split signals in

      
       NMR.
      
    • Solution: This is normal for

      
      -alkoxy amides due to restricted rotation around the N-C(O) bond. Run NMR at elevated temperature (
      
      
      
      in DMSO-
      
      
      ) to coalesce peaks for characterization.
  • Problem: Product Instability.

    • Cause: Trace acid from the acid chloride hydrolyzing the

      
      -alkoxy bond.
      
    • Solution: Ensure the workup includes a saturated

      
       wash after the HCl wash.
      

Applications in Drug Discovery

The synthesized


-alkoxy-

-propargylamides are versatile precursors.
  • Gold-Catalyzed Cyclization: Treatment with

    
     or 
    
    
    
    induces 5-exo-dig cyclization to form functionalized oxazoles , which are pharmacophores in various antibiotics and anticancer agents.
  • Pauson-Khand Reaction: The alkyne moiety can participate in

    
     cycloadditions to form cyclopentenones.
    
  • Radical Cyclization: Under

    
     conditions, the amide can serve as a radical acceptor to form pyrrolidinones.
    

References

  • Weinreb Amide Chemistry

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Synthesis of N-Alkoxy Amides

    • Kikugawa, Y.; Kawase, M. "Electrophilic amination of aromatic compounds with N-alkoxy-N-chloroureas." Journal of the American Chemical Society, 1984 , 106, 5728. Link

  • Gold-Catalyzed Cyclization of N-Propargyl Amides

    • Hashmi, A. S. K.[3][4] "Gold-Catalyzed Organic Reactions."[5][6] Chemical Reviews, 2007 , 107(7), 3180–3211. Link

  • General Heterocycle Synthesis from Propargyl Amides

    • Godoi, B., et al. "Synthesis of Nitrogen-Containing Heterocycles from N-Propargyl Amides." Current Organic Synthesis, 2012 , 9(1). Link

Sources

Application

Application Note: A Guide to the Selective Mono-Propargylation of O-Benzylhydroxylamine

Abstract The introduction of a propargyl group into a molecule is a critical step for accessing a wide range of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a propargyl group into a molecule is a critical step for accessing a wide range of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. O-benzylhydroxylamine is a valuable synthetic intermediate, and its N-propargylated derivative serves as a versatile building block in medicinal chemistry and drug development.[1] However, the selective mono-propargylation of O-benzylhydroxylamine presents a significant synthetic challenge due to the nucleophilicity of the nitrogen atom, which can lead to undesired over-alkylation.[2][3] This application note provides a detailed guide for researchers, outlining the core challenges and presenting a robust, field-proven protocol for achieving selective N-mono-propargylation. We will delve into the causality behind reagent and condition selection, offer a step-by-step experimental procedure, and provide a troubleshooting guide to ensure reproducible success.

The Synthetic Challenge: Controlling Selectivity

O-benzylhydroxylamine (C₆H₅CH₂ONH₂) is an ambident nucleophile, though with the oxygen atom already substituted, the primary reactive site for alkylation is the nitrogen atom. The principal challenge in the propargylation of this substrate is not N- vs. O-alkylation, but rather controlling the degree of N-alkylation. The reaction of O-benzylhydroxylamine with a propargylating agent like propargyl bromide can lead to a mixture of the desired mono-propargylated product and the undesired di-propargylated byproduct.[2]

The underlying issue is that the product of the initial alkylation, N-(prop-2-yn-1-yl)-O-benzylhydroxylamine, is itself a secondary amine and remains nucleophilic. This allows it to compete with the starting material for the propargylating agent, leading to the formation of the tertiary amine, N,N-di(prop-2-yn-1-yl)-O-benzylhydroxylamine.[3] Achieving high selectivity for the mono-alkylated product requires careful control over reaction conditions to favor the kinetics of the first addition while suppressing the second.

G cluster_0 start O-Benzylhydroxylamine (BnONH₂) reagent + Propargyl Bromide (HC≡CCH₂Br) intermediate Desired Product: N-Mono-propargyl-O-benzylhydroxylamine start->intermediate Reaction 1 (Desired) side_product Undesired Byproduct: N,N-Di-propargyl-O-benzylhydroxylamine intermediate->side_product Reaction 2 (Over-alkylation)

Figure 1: Competing reaction pathways in the propargylation of O-benzylhydroxylamine.

Strategic Approach to Selective Mono-Propargylation

The most reliable and straightforward method to achieve selective mono-propargylation is through direct alkylation with a propargyl halide. Success hinges on manipulating the reaction conditions to kinetically favor mono-alkylation.

Key Parameters and Their Rationale
ParameterRecommended ChoiceRationale
Propargylating Agent Propargyl BromidePropargyl bromide is a highly reactive and commercially available alkylating agent.[4] Its reactivity ensures the reaction can proceed under mild conditions, which helps to suppress over-alkylation.
Stoichiometry 1.0 - 1.2 equivalents of O-benzylhydroxylamineUsing the hydroxylamine as the limiting reagent or in slight excess is crucial. An excess of the propargylating agent will significantly increase the rate of the second alkylation, leading to the di-substituted byproduct.[3]
Base Mild, non-nucleophilic inorganic base (K₂CO₃, Na₂CO₃)A mild base is required to neutralize the HBr formed during the reaction, driving it to completion. Stronger bases (e.g., NaH, LDA) can deprotonate the product more effectively, increasing its nucleophilicity and promoting dialkylation. Inorganic bases like K₂CO₃ are advantageous as they are easily removed during workup.[5][6]
Solvent Polar Aprotic (Acetonitrile, Acetone, DMF)Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base while leaving the anion relatively free, enhancing its basicity without interfering with the nucleophile. Acetone and acetonitrile are excellent choices that are easily removed under reduced pressure.[5]
Temperature 0 °C to Room TemperatureLower temperatures slow down the overall reaction rate, but they disproportionately affect the second alkylation step, which has a higher activation energy due to the increased steric hindrance of the mono-alkylated intermediate. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides excellent control.[7]

Detailed Experimental Protocol

This protocol describes the selective mono-propargylation of O-benzylhydroxylamine hydrochloride, which is a common commercially available starting material.[8] The free base is generated in situ.

Materials and Reagents
ReagentFormulaMWCAS No.Quantity
O-Benzylhydroxylamine hydrochlorideC₇H₁₀ClNO159.622687-43-61.0 g (6.26 mmol)
Propargyl Bromide (80% in toluene)C₃H₃Br118.96106-96-70.70 mL (~6.26 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-72.6 g (18.8 mmol)
Acetonitrile (MeCN)C₂H₃N41.0575-05-830 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~100 mL
Saturated aq. NaCl (Brine)NaCl58.447647-14-5~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9As needed

Safety Precaution: Propargyl bromide is a lachrymator, toxic, and corrosive.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Procedure

Figure 2: Workflow for the selective mono-propargylation of O-benzylhydroxylamine.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add O-benzylhydroxylamine hydrochloride (1.0 g, 6.26 mmol) and potassium carbonate (2.6 g, 18.8 mmol, 3.0 equiv.).

  • Solvent Addition: Add acetonitrile (30 mL) to the flask. The mixture will be a suspension.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool to 0 °C.

  • Reagent Addition: Slowly add propargyl bromide (0.70 mL of 80% solution in toluene, ~6.26 mmol, 1.0 equiv.) to the stirring suspension dropwise over 10 minutes using a syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is polar, while the product will have a higher Rf value. The reaction is complete when the starting hydroxylamine spot is no longer visible.

  • Work-up: a. Once the reaction is complete, filter the solid potassium carbonate and salts through a pad of celite, washing the filter cake with a small amount of ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile and toluene. c. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. d. Separate the layers. Wash the organic layer with saturated aqueous NaCl (brine, 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford N-(prop-2-yn-1-yl)-O-benzylhydroxylamine as a pale yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Significant amount of di-propargylated product observed - Excess propargyl bromide was used.- Reaction temperature was too high.- A base that was too strong was used.- Ensure accurate 1:1 stoichiometry. Consider using a slight excess (1.1 equiv.) of the hydroxylamine.- Maintain the reaction at 0 °C for a longer period (2-4 hours) before warming.- Ensure a mild base like K₂CO₃ or Na₂CO₃ is used.
Low or no conversion of starting material - Inactive propargyl bromide (degraded).- Insufficient base or wet reagents/solvents.- Use a fresh bottle of propargyl bromide.- Use anhydrous solvents and ensure the K₂CO₃ is dry (can be flame-dried under vacuum before use). Increase the amount of base to 3.5 equivalents.
Complex mixture of products by TLC - Reaction run for too long or at too high a temperature, leading to decomposition.- Monitor the reaction more frequently by TLC and stop the reaction as soon as the starting material is consumed.- Avoid heating the reaction mixture unless necessary.

Conclusion

The selective mono-propargylation of O-benzylhydroxylamine is a readily achievable transformation when key reaction parameters are carefully controlled. By utilizing propargyl bromide as the alkylating agent in a 1:1 stoichiometric ratio with the hydroxylamine, employing a mild inorganic base, and maintaining low reaction temperatures, the formation of the undesired di-propargylated byproduct can be effectively minimized. The protocol detailed herein provides a reliable and reproducible method for synthesizing this valuable propargylated intermediate, opening the door for its use in click chemistry and the development of complex molecular architectures for research and drug discovery.

References

  • Tokuyama, H., Kuboyama, T., Amano, A., Yamashita,T., & Fukuyama, T. (2000). A novel transformation of primary amines to N-monoalkylhydroxylamines. Synthesis, (9), 1299-1304. Available at: [Link]

  • Green, M. P., & Katritzky, A. R. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - ETH Zürich. ETH Research Collection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved February 24, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2829. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Mini-Reviews in Organic Chemistry, 15(4), 285-298. Available at: [Link]

  • Malik, I., & Nicholas, K. M. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(5), 2189–2196. Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 24, 2026, from [Link]

  • Kaur, H., & Arora, P. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7074-7077. Available at: [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Available at: [Link]

  • Wikipedia. (2023, December 2). Propargyl bromide. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Beauchemin, A. M., et al. (2016). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry, 14(7), 2207-2210. Available at: [Link]

  • Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Emami, S., Foroumadi, A., Falahati, M., & Lotfi, M. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S125-S128. Available at: [Link]

  • Li, J., Wang, Y., Zhang, Y., & Chen, J. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 30(9), 1234. Available at: [Link]

  • King, S. B., et al. (2017). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 22(12), 2097. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3381. Available at: [Link]

  • ResearchGate. (n.d.). O -Benzylhydroxylamine Hydrochloride. Retrieved February 24, 2026, from [Link]

  • Showalter, H. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3381. Available at: [Link]

  • Reddy, C. R., & Kumar, V. (2022). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Catalysts, 12(1), 108. Available at: [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. Available at: [Link]

  • ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer?. Retrieved February 24, 2026, from [Link]

Sources

Method

Strategic Overview: The Value Proposition of (benzyloxy)(prop-2-yn-1-yl)amine

An in-depth guide to the application of (benzyloxy)(prop-2-yn-1-yl)amine, a versatile fragment for modern drug discovery campaigns. This document provides senior researchers and drug development professionals with a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (benzyloxy)(prop-2-yn-1-yl)amine, a versatile fragment for modern drug discovery campaigns. This document provides senior researchers and drug development professionals with a comprehensive overview of the fragment's strategic value, detailed protocols for its synthesis and application, and insights into its role in lead generation and optimization.

In the landscape of contemporary drug discovery, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of high-quality chemical starting points is paramount. (Benzyloxy)(prop-2-yn-1-yl)amine emerges as a fragment of significant strategic value, embodying key features that facilitate the journey from initial hit to viable lead candidate. Its utility is rooted in the combination of three distinct molecular features:

  • The Propargylamine Moiety: This functional group is a well-established pharmacophore present in numerous therapeutic agents.[1] The terminal alkyne is not merely a structural element but a highly versatile chemical handle, primed for high-efficiency "click chemistry" reactions. This enables rapid and predictable library synthesis for structure-activity relationship (SAR) studies.

  • The Benzyloxy Group: A common and privileged motif in medicinal chemistry, the benzyloxy group can engage in favorable interactions with protein targets, including π-stacking and hydrophobic interactions. It often serves to improve metabolic stability and other pharmacokinetic properties.[2]

  • A Fragment-Scale Scaffold: With a molecular weight well within the "Rule of Three" guidelines for FBDD (typically <300 Da), this molecule possesses low complexity, maximizing the potential for high ligand efficiency and providing ample vectors for subsequent chemical elaboration.[3][4]

This unique combination allows the fragment to act as both a potent starting point for screening and a versatile platform for chemical optimization, making it an invaluable tool for tackling challenging biological targets.

Physicochemical Properties & Synthesis

A thorough understanding of the fragment's physical and chemical properties is essential for its effective use.

Key Physicochemical Data

Quantitative data for the parent fragment and a closely related analog are summarized below. These properties are critical for assessing its suitability for FBDD campaigns and for designing subsequent experiments.

Property(benzyloxy)(prop-2-yn-1-yl)amineN-Benzylprop-2-yn-1-amine (Analog)[5]FBDD "Rule of Three" Guideline[4]
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NN/A
Molecular Weight 161.20 g/mol 145.20 g/mol < 300 Da
cLogP (Predicted) ~1.51.41< 3
Topological Polar Surface Area (TPSA) 38.2 Ų12.03 Ų< 60 Ų
Hydrogen Bond Donors 11≤ 3
Hydrogen Bond Acceptors 21≤ 3
Rotatable Bonds 43≤ 3

Note: Properties for (benzyloxy)(prop-2-yn-1-yl)amine are calculated estimates as it is not a widely cataloged commercial compound. The analog N-Benzylprop-2-yn-1-amine is provided for comparison.

Synthesis, Purification, and Characterization Protocol

The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine is not widely reported, however, a robust synthesis can be achieved via the N-alkylation of O-benzylhydroxylamine. This procedure is based on established methods for similar transformations.[6][7]

Protocol 2.2.1: Synthesis of (benzyloxy)(prop-2-yn-1-yl)amine

  • Rationale: This protocol utilizes a standard Sₙ2 reaction where the nucleophilic amine of O-benzylhydroxylamine displaces the bromide from propargyl bromide. Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

  • Materials:

    • O-Benzylhydroxylamine hydrochloride

    • Propargyl bromide (80% solution in toluene)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Anhydrous Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add O-benzylhydroxylamine hydrochloride (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).

    • Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously for 15 minutes at room temperature to liberate the free base.

    • Slowly add propargyl bromide (1.1 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

    • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure.

    • Redissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, for example, from 100% hexanes to 9:1 hexanes:ethyl acetate, is typically effective.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the benzylic protons (~4.8-5.0 ppm, singlet), the propargylic methylene protons (~3.5 ppm, doublet), the terminal alkyne proton (~2.3 ppm, triplet), and the aromatic protons (~7.3-7.4 ppm, multiplet). The N-H proton will appear as a broad singlet.

    • ¹³C NMR: Expect signals for the alkynyl carbons (~75-80 ppm), the propargylic methylene (~40 ppm), the benzylic methylene (~77 ppm), and the aromatic carbons (~127-137 ppm).[8]

    • Mass Spectrometry: Confirm the molecular weight by ESI-MS, observing the [M+H]⁺ ion at m/z = 162.2.

Application in Drug Discovery Workflows

(Benzyloxy)(prop-2-yn-1-yl)amine is a powerful tool that can be integrated into multiple stages of a drug discovery campaign.

Application 1: Primary Screening in Fragment-Based Drug Discovery (FBDD)

FBDD identifies low-affinity, low molecular weight ligands for a biological target, which are then optimized into high-affinity leads.[3][9] This fragment is an ideal candidate for inclusion in a screening library.

Protocol 3.1.1: Biophysical Screening using Surface Plasmon Resonance (SPR)

  • Rationale: SPR is a label-free technique that detects changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events between an immobilized target protein and an analyte (the fragment) in solution. It can determine binding affinity (Kᴅ), and association/dissociation kinetics.

  • Workflow Diagram:

    FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_dev Development p1 Immobilize Target Protein on SPR Chip p3 Create Assay Buffer Dilution Series p2 Prepare Fragment Stock (DMSO) p2->p3 s1 Inject Fragment Series over Chip Surface p3->s1 s2 Detect Binding Events (Sensorgrams) s1->s2 s3 Data Analysis: Determine Affinity (KD) s2->s3 s4 Validate Hits: Orthogonal Methods (e.g., NMR) s3->s4 d1 Structural Biology (X-ray, Cryo-EM) s4->d1 d2 Lead Optimization (Fragment Growing/Linking) d1->d2

    Caption: FBDD workflow using SPR for primary screening.

  • Procedure:

    • Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

    • Sample Preparation: Prepare a concentrated stock solution of (benzyloxy)(prop-2-yn-1-yl)amine in 100% DMSO. Create a dilution series in the running buffer (e.g., PBS with 0.05% Tween-20 and a final DMSO concentration of ≤1%). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Screening: Inject the fragment solutions sequentially over the immobilized target surface and a reference flow cell.

    • Data Acquisition: Record the binding responses (sensorgrams) for each concentration.

    • Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high micromolar to low millimolar range is typical for a fragment hit.

    • Hit Validation: Confirmed hits should be validated using an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR or thermal shift assays, to rule out false positives.

Application 2: Hit-to-Lead Expansion via Click Chemistry

The terminal alkyne of the fragment is a powerful handle for rapid library generation using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[10] This allows for efficient exploration of the chemical space around the initial fragment hit, a process often called "fragment growing."

Protocol 3.2.1: Parallel Synthesis of a Triazole Library

  • Rationale: This protocol leverages the efficiency and specificity of the CuAAC reaction to couple the alkyne-containing fragment with a diverse set of azide building blocks in a parallel format (e.g., a 96-well plate). This rapidly generates a focused library of new compounds for SAR evaluation.

  • Workflow Diagram:

    Click_Chemistry_Workflow cluster_reagents Reagent Plating (96-well) cluster_reaction Reaction & Purification cluster_screening Biological Evaluation r1 Dispense Fragment (benzyloxy)(prop-2-yn-1-yl)amine to all wells r2 Dispense Unique Azide (R-N3) to each well r1->r2 r3 Dispense Catalyst Premix: CuSO4, Na-Ascorbate, Ligand r2->r3 rxn Incubate at RT (4-12 h) r3->rxn pur Parallel Purification (e.g., Solid-Phase Extraction) rxn->pur ana QC Analysis (LC-MS) pur->ana bio Assay Library for Target Activity ana->bio sar Establish SAR bio->sar

    Caption: Parallel library synthesis via click chemistry.

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the fragment in a 1:1 mixture of t-butanol and water.

      • Prepare stock solutions of a diverse library of small molecule azides in DMSO.

      • Prepare fresh catalyst premix solutions: an aqueous solution of copper(II) sulfate (CuSO₄) and an aqueous solution of sodium ascorbate.

    • Reaction Plating (in a 96-well plate):

      • To each well, add the fragment solution (1.0 eq).

      • Add a unique azide solution to each well (1.1 eq).

      • Initiate the reaction by adding the copper(II) sulfate solution (0.05 eq) followed immediately by the sodium ascorbate solution (0.15 eq). The solution should turn a pale yellow.

    • Incubation: Seal the plate and allow it to stir or shake at room temperature for 4-12 hours.

    • Purification: Purify the reaction products using parallel solid-phase extraction (SPE). For basic products, an SCX (Strong Cation Exchange) cartridge can be effective.[11]

    • Analysis and Screening: Confirm the identity and purity of each library member by LC-MS. The purified compounds are then submitted for biological screening to determine their activity against the target.

Safety and Handling

Proper handling of (benzyloxy)(prop-2-yn-1-yl)amine and its precursors is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[13]

    • Avoid inhalation of vapors and direct contact with skin and eyes. Amines can be corrosive and cause skin irritation or burns.[14][15]

    • Keep away from strong oxidizing agents.[13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon) to prevent potential degradation.

References

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
  • N-Benzylprop-2-yn-1-amine. ChemScene.
  • BENZYL-PROP-2-YNYL-AMINE synthesis. ChemicalBook.
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Nature Portfolio.
  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum.
  • SAFETY DATA SHEET - 2-(Benzyloxy)-1-ethanamine hydrochloride. Fisher Scientific.
  • Propargylamine: an Important Moiety in Drug Discovery. (2023). Taylor & Francis Online.
  • Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. (2023). MDPI.
  • A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. (2014). PubMed.
  • (R)-(+)-3-Benzyloxy-1,2-propanediol Safety Data Sheet. Santa Cruz Biotechnology.
  • prop-2-yn-1-yl (5-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(prop-2-yn-1-yl)carbamate. Precise PEG.
  • SAFETY DATA SHEET - 2-(Benzyloxy)ethanamine. TCI Chemicals.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI.
  • Safety Data Sheet: Benzylamine. Carl ROTH.
  • SAFETY DATA SHEET - (S)-(-)-N-Benzyl-1-phenylethylamine. Fisher Scientific.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy.

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Technical Notes & Optimization

Troubleshooting

preventing over-alkylation during synthesis of (benzyloxy)(prop-2-yn-1-yl)amine

[1] Ticket ID: #SYN-N-ALK-004 Topic: Preventing Over-Alkylation (Bis-propargylation) Product Target: -(prop-2-yn-1-yl)- -benzylhydroxylamine CAS Registry Number: (Analogous structures often referenced, specific CAS varie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-N-ALK-004 Topic: Preventing Over-Alkylation (Bis-propargylation) Product Target:


-(prop-2-yn-1-yl)-

-benzylhydroxylamine CAS Registry Number: (Analogous structures often referenced, specific CAS varies by salt form)[1]

Executive Summary & Chemical Context

The Challenge: Synthesizing (benzyloxy)(prop-2-yn-1-yl)amine via direct alkylation of


-benzylhydroxylamine presents a classic kinetic challenge.[1] The product is a secondary amine (

), which retains significant nucleophilicity.[1] In many standard

conditions, the secondary amine product competes with the primary amine starting material for the alkylating agent (propargyl bromide), leading to a mixture of the desired mono-alkylated product and the undesired bis-alkylated tertiary amine.[1]

The Solution Matrix: We provide two distinct protocols based on your purity requirements and available resources:

  • Protocol A (Stoichiometric Control): Best for quick, small-scale batches where chromatography is acceptable. Relies on statistical probability.

  • Protocol B (Boc-Protection Strategy): Best for scale-up, GMP, or high-purity requirements.[1] Eliminates over-alkylation by design.

Troubleshooting Guides & Protocols

Protocol A: Direct Alkylation (Stoichiometric Optimization)

Use this method if you need material quickly and have efficient flash chromatography capabilities.

The Mechanism: By flooding the reaction with a large excess of the nucleophile (


-benzylhydroxylamine), you statistically favor the collision between the alkyl halide and the primary amine over the secondary amine product.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve

    
    -benzylhydroxylamine hydrochloride (3.0 to 5.0 equivalents) in Acetonitrile (MeCN) or DMF.
    
    • Note: If using the HCl salt, add an equimolar amount of base (e.g.,

      
       or 
      
      
      
      ) to free the amine before adding the alkylating agent.
  • Base Addition: Add anhydrous

    
     (2.0 equivalents relative to the hydroxylamine).
    
  • Temperature Control: Cool the mixture to 0°C . Lower temperatures reduce the reaction rate, increasing the selectivity for the primary substitution.[1]

  • Electrophile Addition: Dissolve Propargyl Bromide (1.0 equivalent) in a small volume of solvent. Add this solution dropwise over 30–60 minutes.

    • Critical: Do not dump the reagent.[1] High local concentrations favor over-alkylation.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc).[2][3]

  • Workup: Filter off solids. Dilute with water. Extract with EtOAc.[2]

    • Purification: The excess starting material (

      
      -benzylhydroxylamine) is much more polar than the product.[1] It can often be removed by an acid wash (pH 4-5) or column chromatography.[1]
      
Protocol B: The Boc-Protection Route (The "Gold Standard")

Use this method if you require >98% purity and wish to avoid difficult chromatographic separations of amine mixtures.[1]

The Mechanism: This 3-step sequence chemically blocks the nitrogen site, making over-alkylation physically impossible.[1]

Step-by-Step Procedure:

  • Boc-Protection:

    • React

      
      -benzylhydroxylamine with 
      
      
      
      (1.1 eq) and
      
      
      (aq) in Dioxane/Water.[1]
    • Result:

      
      -Boc-
      
      
      
      -benzylhydroxylamine.[1]
  • Alkylation (The Critical Step):

    • Dissolve the Boc-intermediate in dry DMF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion). Stir 30 min to deprotonate the carbamate NH.

    • Add Propargyl Bromide (1.2 eq).[4] Warm to RT.

    • Why: The Boc group removes the nucleophilicity of the nitrogen after the first alkylation.[1] A second alkylation cannot occur.

  • Deprotection:

    • Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).[1]

    • Result: Pure (benzyloxy)(prop-2-yn-1-yl)amine hydrochloride salt.[1]

Comparative Data & Decision Matrix

FeatureProtocol A: Direct AlkylationProtocol B: Boc-Protection
Atom Economy Low (Requires 3-5x excess amine)High (Stoichiometric)
Step Count 1 Step3 Steps
Purity Profile Mixture (Mono/Bis ratio ~ 85:[1]15)Single Product (>99%)
Purification Difficult ChromatographyCrystallization or simple wash
Scale-up Suitability Poor (Wasteful)Excellent
Visualizing the Pathway

G Start O-Benzylhydroxylamine Direct Direct Alkylation (Propargyl Bromide, K2CO3) Start->Direct Method A Boc 1. Boc-Protection (Boc2O) Start->Boc Method B Mix Mixture: Mono- + Bis-alkylated Direct->Mix Low Selectivity Alkylate 2. Alkylation (NaH, Propargyl Bromide) Boc->Alkylate Site Isolation Deprotect 3. Deprotection (HCl/Dioxane) Alkylate->Deprotect Product Pure Product (Mono-alkylated) Deprotect->Product High Fidelity

Caption: Figure 1. Comparison of Direct Alkylation (Method A) vs. Boc-Protection Strategy (Method B).

Frequently Asked Questions (FAQs)

Q1: I am using Protocol A, but I still see ~20% bis-alkylated product. How can I reduce this without using the Boc route?

  • Diagnostic: You likely added the propargyl bromide too quickly or the temperature rose above 0°C.[1]

  • Fix: Increase the dilution. Run the reaction at 0.05 M concentration. Ensure the propargyl bromide is added via a syringe pump over 2 hours. The lower the concentration of the alkylating agent at any moment, the statistically lower the chance of it encountering a product molecule.[1]

Q2: Can I use Triethylamine (TEA) instead of K2CO3?

  • Advisory: Organic bases like TEA can sometimes act as nucleophiles themselves (forming quaternary ammonium salts with propargyl bromide) or fail to deprotonate the HCl salt efficiently in non-polar solvents.[1] Inorganic bases like

    
     or 
    
    
    
    in Acetonitrile or DMF are generally superior for this specific transformation.

Q3: Is the product stable as a free base?

  • Stability Alert:

    
    -alkoxyamines are generally stable, but the terminal alkyne (propargyl group) can be sensitive.[1] As a free base, the secondary amine is prone to oxidation or slow polymerization upon long-term storage.[1]
    
  • Recommendation: Isolate and store the product as the Hydrochloride (HCl) or Oxalate salt .[1] These crystalline solids are stable at -20°C for months.[1]

Q4: Safety Warning regarding Propargyl Bromide?

  • Safety: Propargyl bromide is a potent lachrymator and can be shock-sensitive if dry.[1] Always handle it as a solution (e.g., 80% in toluene) and work in a well-ventilated fume hood.[1] Neutralize waste streams with aqueous sodium thiosulfate.

References

  • Beauchemin, A. M., et al. (2026).[5][6] "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence."[5][6] Organic & Biomolecular Chemistry. (Discusses the fundamental challenges of hydroxylamine over-alkylation).

  • Kawai, N., et al. (2016). "Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals." Organic Letters, 18(2), 276-279. (Validates the stability and utility of N-Boc protected propargyl amines).[1]

  • Davoodnia, A., et al. (2010). "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts." Arabian Journal of Chemistry. (Provides baseline protocols for handling O-benzyl hydroxylamine salts).[1]

  • ACS Green Chemistry Institute. "Avoiding Over-alkylation." Reagent Guides. (General best practices for amine alkylation stoichiometry).

Sources

Optimization

Technical Support Center: Purification of Volatile N-Alkoxy Propargylamines

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-N-ALK-001 Subject: Troubleshooting Yield Loss & Instability in Volatile N-Alkoxy Propargylamine Synthesis The "Volatile Trap": An Executive Summary N-alko...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-N-ALK-001 Subject: Troubleshooting Yield Loss & Instability in Volatile N-Alkoxy Propargylamine Synthesis

The "Volatile Trap": An Executive Summary

N-alkoxy propargylamines represent a unique challenge in organic synthesis. Unlike standard amines, the electron-withdrawing alkoxy group (


) reduces basicity, while the low molecular weight of early-series analogues (e.g., 

-methoxy-

-methylpropargylamine) renders them highly volatile.

The Paradox: You need to remove the solvent to isolate the product, but the product co-evaporates with the solvent. Furthermore, the


 bond is thermally labile, making standard distillation risky due to potential [2,3]-sigmatropic rearrangements.

This guide abandons generic advice in favor of field-proven, chemically grounded protocols designed to arrest volatility and ensure isolation.

Module 1: The Evaporation Protocol (Stopping the "Vanishing Act")

User Issue: "I see a single spot on TLC, but after rotary evaporation, my flask is empty or the yield is <20%."

Root Cause: Co-evaporation. N-alkoxy propargylamines often have boiling points (b.p.) between 80°C and 110°C. Standard rotary evaporation (40°C bath, <20 mbar) will strip the product along with the solvent.

Troubleshooting Protocol
ParameterStandard Practice (AVOID)Correct Protocol (USE)
Bath Temp 40°C< 20°C (Cold water bath)
Vacuum < 20 mbar (High Vac)> 150 mbar (Controlled)
Solvent DCM / EtherPentane / Et₂O (3:1 mix)
Endpoint DrynessStop at ~2 mL volume

The "Keeper Solvent" Technique: Never rotovap to dryness. If your next step involves a reaction in a specific solvent (e.g., THF), add 5 mL of THF to the crude mixture before evaporation. Evaporate the low-boiling extraction solvent (e.g., pentane), leaving the product safely dissolved in the higher-boiling THF.

Module 2: Chromatographic Purification

User Issue: "My product streaks on the column or decomposes on silica."

Root Cause:

  • Acid-Base Interaction: Even with reduced basicity, the amine nitrogen interacts with acidic silanols on silica gel, causing streaking and irreversible adsorption.

  • On-Column Evaporation: The heat of adsorption generated by the solvent front can locally vaporize volatile amines.

Solution: The "Buffered Cold Column"

Stationary Phase Selection:

  • Best: Neutral Alumina (Activity Grade III).

  • Good: Silica Gel pre-treated with 1% Et₃N (Triethylamine).

  • Avoid: Acidic Alumina or untreated Silica.

Protocol:

  • Slurry Packing: Slurry silica in Hexane/Et₃N (99:1). Flush with 2 column volumes of pure Hexane to remove excess amine.

  • Eluent: Use Pentane/Ether mixtures. Avoid DCM if possible (harder to evaporate without product loss).

  • Fraction Collection: Keep receiving tubes in an ice bath . This prevents evaporation of the product from the fractions during the run.

Module 3: The "Salt Trap" Strategy (Recommended)

User Issue: "The oil is unstable and turns brown after a few days at -20°C."

Root Cause: Oxidation of the amine and polymerization of the alkyne. The Fix: Convert the volatile, unstable oil into a non-volatile, crystalline hydrochloride or oxalate salt. This is the most robust method for purification and storage.

Workflow Visualization: The Salt Trap

SaltTrap Crude Crude Reaction Mixture (Volatile Oil) Solvent Dissolve in Anhydrous Et2O Crude->Solvent Acid Add 2M HCl in Ether (Dropwise, 0°C) Solvent->Acid Protonation Precipitate Precipitate Forms (Hygroscopic Solid) Acid->Precipitate Crystallization Wash Filter & Wash (Cold Pentane) Precipitate->Wash Purification Final Stable Salt (Store at -20°C) Wash->Final Drying

Caption: Workflow for converting volatile N-alkoxy propargylamines into stable hydrochloride salts.

Detailed Protocol:

  • Dissolve crude oil in anhydrous Et₂O (10 mL/g).

  • Cool to 0°C.

  • Add 2.0 M HCl in Et₂O dropwise. Warning: Do not use aqueous HCl; water is difficult to remove without heating (which kills the product).

  • A white precipitate will form immediately.

  • Filter under Argon (salts can be hygroscopic).

  • Wash with cold pentane to remove non-polar impurities.

Module 4: Distillation (High Risk/High Reward)

User Issue: "I need the free base, not the salt, and I can't use chromatography."

Scientific Warning: N-alkoxy amines possess an N-O bond. Upon heating, especially in propargylic systems, there is a risk of [2,3]-sigmatropic rearrangement or N-O bond homolysis, leading to explosion or rapid decomposition.

Requirement: Use Kugelrohr Distillation (Bulb-to-Bulb).

Decision Matrix: Purification Method

DecisionMatrix Start Crude N-Alkoxy Propargylamine BoilingPoint Est. Boiling Point < 100°C? Start->BoilingPoint Stability Stable to Acid? BoilingPoint->Stability Yes (Volatile) Column Neutral Alumina Column (Pentane/Ether) BoilingPoint->Column No (Heavy) Distill Kugelrohr Distillation (High Vac, Low Temp) Stability->Distill No (Must isolate free base) Salt HCl/Oxalate Salt Formation (See Module 3) Stability->Salt Yes (Preferred)

Caption: Decision tree for selecting the safest purification method based on volatility and stability.

Kugelrohr Protocol:

  • Vacuum: Must be < 0.5 mmHg.

  • Temperature: Increase slowly. Do not exceed 80°C bath temperature.

  • Trap: Cool the receiving bulb with Dry Ice/Acetone (-78°C) to ensure quantitative trapping of the vapors.

FAQ: Frequently Asked Questions

Q: Can I use aqueous workup (extraction) for these compounds? A: Yes, but be cautious. N-alkoxy amines are less basic (pKa ~ 4-5) than alkyl amines (pKa ~ 10). If you wash with strong acid (1M HCl), the amine will go into the water layer. To recover it, you must basify to pH > 9. However, during the extraction of the free base, do not use rotary evaporation to remove the organic solvent. Use the "Salt Trap" method directly on the organic extract.

Q: Why does my N-methoxy propargylamine turn yellow? A: The yellow color usually indicates the formation of conjugated imines or polymerization of the alkyne. This is an autocatalytic decomposition. If observed, immediately convert the remaining material to a salt or distill it.

Q: Are there specific safety concerns with the N-O bond? A: Yes. N-alkoxy compounds can be energetic. While simple derivatives are generally stable at room temperature, never heat them in a closed system without a safety shield. Avoid metal spatulas if the compound is dry, as some N-O compounds are shock-sensitive (though rare for this specific class).

References
  • Synthesis and Handling of Volatile Amines

    • BenchChem. (2025).[1] Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Retrieved from

    • Note: Provides the foundational protocol for HCl salt form
  • A³ Coupling & Propargylamine Synthesis

    • Wei, C., & Li, C. J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complexes.[2] Journal of the American Chemical Society.

    • Context: Establishes the catalytic baseline for synthesizing these frameworks.
  • Stability of N-Alkoxy Amines

    • Kawase, M., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au.[3] Retrieved from

    • Context: Discusses the N-O bond stability and oxid
  • Physical Properties (Boiling Points)

    • Sigma-Aldrich. (2024). Product Specification: 1-Methoxy-2-propylamine.[4] Retrieved from

    • Context: Verifies volatility data (b.p. ~93°C) for low molecular weight N-alkoxy amines.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Propargylation of Alkoxyamines

Topic: Troubleshooting Low Yields in N-Propargylation of Alkoxyamines Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The -Effect Paradox If you are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in N-Propargylation of Alkoxyamines Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The -Effect Paradox

If you are experiencing low yields (typically <40%) and complex mixtures when reacting alkoxyamines (


) with propargyl halides, you are likely fighting the 

-effect
.

While alkoxyamines are less basic than alkylamines (


 of conjugate acid 

4.6 vs. 10.5), the adjacent oxygen atom’s lone pair repulsion raises the energy of the nitrogen lone pair, making them hyper-nucleophilic . This creates a kinetic trap: the mono-propargylated product (

) retains this

-effect and remains highly nucleophilic, often reacting faster than the starting material to form the bis-propargylated byproduct.

This guide provides the diagnostic logic and optimized protocols to break this cycle.

Diagnostic & Decision Matrix

Before altering your protocol, identify your specific failure mode using the decision tree below.

Visual Troubleshooting Guide

TroubleshootingTree Start START: Analyze Crude Mixture (TLC/LCMS) Q1 Is the Starting Material (SM) consumed? Start->Q1 Result1 Issue: Low Reactivity Q1->Result1 No (SM Remains) Result2 Check Product Distribution Q1->Result2 Yes (SM Gone) Rec1 Fix: Change Solvent (DMF) or Add Catalyst (TBAI) Result1->Rec1 Q2 Major spot is less polar than expected product? Result2->Q2 Issue2 Issue: Over-Alkylation (Bis-propargyl) Q2->Issue2 Yes (Dialkylated) Issue3 Issue: Decomposition / Elimination Q2->Issue3 No (Complex smear) Rec2 Fix: Stoichiometry Control or 'Boc-Strategy' Issue2->Rec2 Rec3 Fix: Lower Temp (<0°C) or Change Base Issue3->Rec3

Figure 1: Diagnostic decision tree for identifying the root cause of low yields in N-propargylation.

Technical Deep Dive & Solutions

Issue A: The "Runaway" Reaction (Over-Alkylation)

Symptom: LCMS shows a mass corresponding to


.
Mechanism:  The product (

alkoxyamine) is structurally similar to the starting material (

alkoxyamine) and competes for the alkylating agent.

Corrective Actions:

  • Stoichiometric Force: You must statistically favor the attack of the starting material. Increase the alkoxyamine:electrophile ratio to 3:1 or 5:1 .

  • Dilution: High concentration favors intermolecular side reactions. Run the reaction at 0.05 M to 0.1 M .

  • Slow Addition: Do not dump the propargyl bromide in at once. Add it dropwise over 1-2 hours to keep its instantaneous concentration low.

Issue B: The "Phantom" Electrophile (Elimination)

Symptom: Low conversion despite excess alkyl halide; smell of acetylene; formation of black tars. Mechanism: Propargyl bromide is prone to base-catalyzed elimination to form allene or propyne, especially with strong bases or at high temperatures.

Corrective Actions:

  • Base Selection: Avoid strong bases like

    
     or 
    
    
    
    . They promote elimination.
    • Recommended:

      
       (Cesium effect enhances solubility/reactivity) or DIPEA (Hünig's base).
      
  • Temperature: Never heat propargyl bromide above 60°C in basic media. Perform the addition at 0°C and warm only to Room Temperature (RT).

Issue C: Low Nucleophilicity (Steric/Electronic)

Symptom: Starting material persists for >24 hours. Mechanism: If the


 group on the alkoxyamine is bulky (e.g., tert-butyl) or electron-withdrawing, the nucleophilicity drops.

Corrective Actions:

  • Finkelstein Catalysis: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or NaI. This generates in situ propargyl iodide, which is

    
    100x more reactive than the bromide.
    
  • Solvent Switch: Move from THF or DCM to DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    ), leaving the alkoxyamine anion "naked" and more reactive.
    

Optimized Experimental Protocols

Protocol A: Direct Alkylation (Optimization Mode)

Best for: Simple substrates where excess starting material can be recovered.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Alkoxyamine (3.0 equiv) in anhydrous DMF (0.1 M relative to electrophile).

  • Base: Add

    
     (1.2 equiv relative to electrophile). Stir for 15 min at RT.
    
  • Addition: Cool to 0°C . Add Propargyl Bromide (1.0 equiv, 80% wt in toluene) dropwise via syringe pump over 60 mins.

    • Tip: If reactivity is known to be poor, add TBAI (0.1 equiv) here.

  • Reaction: Allow to warm to RT. Monitor by TLC every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
  • Purification: The mono-alkylated product is more polar than the bis-alkylated byproduct. Use a gradient of Hexane/EtOAc.

Protocol B: The "Boc-Strategy" (High-Yield / High-Purity)

Best for: Precious substrates or when bis-alkylation is unavoidable.

This route guarantees mono-alkylation by chemically blocking the second site.

  • Protection: React Alkoxyamine with

    
     (1.1 equiv) in DCM/sat. 
    
    
    
    to form
    
    
    .
  • Alkylation:

    • Dissolve

      
       (1.0 equiv) in DMF.
      
    • Add

      
       (1.2 equiv, 60% dispersion) at 0°C. (Note: 
      
      
      
      is safe here because the proton is on the carbamate,
      
      
      , preventing elimination side reactions).
    • Add Propargyl Bromide (1.2 equiv). Stir at RT for 2-4 h.

  • Deprotection: Treat the resulting

    
     with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
    
  • Result: Quantitative yield of mono-propargyl alkoxyamine.

Mechanistic Visualization

Understanding the competition between the desired path and the "Death Spiral" of over-alkylation.

ReactionPathway cluster_fix The Solution SM Alkoxyamine (R-O-NH2) Mono Mono-Propargyl (Product) SM->Mono Slow (k1) Base Base Base->Mono PropBr Propargyl-Br PropBr->Mono Bis Bis-Propargyl (Byproduct) PropBr->Bis Mono->Bis FAST (k2 >> k1) (Alpha Effect) Strategy Protocol B: Boc-Protection Strategy->Mono Blocks k2 path

Figure 2: Kinetic competition in direct alkylation. Protocol B (Boc-Strategy) physically blocks the red path.

Comparison of Conditions

VariableStandard (Poor Yield)Optimized (High Yield)"Pro" Route (Boc-Strategy)
Stoichiometry 1:1 (Amine:Halide)3:1 to 5:1 (Amine:Halide)1:1.2
Base

or Pyridine

or DIPEA

(requires Boc)
Solvent DCM or THFDMF or MeCN DMF
Temperature Reflux0°C

RT
0°C

RT
Primary Risk Bis-alkylationWaste of SMTwo extra steps
Typical Yield 20-35%60-75%>85%

FAQ

Q: Can I use reductive amination with propargyl aldehyde instead? A: Generally, no. Propargyl aldehyde is highly unstable and prone to polymerization. Furthermore, the resulting imine intermediate with an alkoxyamine (an oxime ether) is very stable and resistant to reduction compared to standard imines.

Q: My product has a strong UV absorbance but isn't ionizing in MS. A: Alkoxyamines are often "fragile" in Electrospray Ionization (ESI). Try lowering the cone voltage or switching to APCI (Atmospheric Pressure Chemical Ionization). Also, ensure you haven't formed the N-oxide by accident (if working with nitroxide precursors).

Q: Why do you recommend Cesium Carbonate (


)? 
A:  The "Cesium Effect." The large ionic radius of Cesium leads to weaker ion pairing with the alkoxyamide anion in organic solvents, effectively making the anion "naked" and more nucleophilic without requiring the harsh basicity of hydrides [1].

References

  • Effect of Cesium Salts in Organic Synthesis Flessner, T. and Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal für Praktische Chemie.

  • The Alpha-Effect in Nucleophilic Substitutions Buncel, E. and Hoz, S. (1984). "The

    
    -Effect in Organic Mechanisms." Israel Journal of Chemistry.
    
    
  • Synthesis of N-Alkoxyamines via Controlled Alkylation Audran, G., et al. (2014). "Synthesis of alkoxyamines: A review." Chimia.

  • Protected Hydroxylamine Strategy (Boc-Route) Miyabe, H., et al. (2018). "Recent Advances in Synthesis of N-Alkoxyamines." Organic & Biomolecular Chemistry.

Optimization

Technical Support Hub: Storage &amp; Handling of N-Propargyl Hydroxylamines

[1] Topic: Prevention of Decomposition in N-Propargyl Hydroxylamines Document ID: TS-PH-001 Last Updated: 2026-02-24 Audience: Synthetic Chemists, Medicinal Chemists, Process Safety Engineers Executive Summary & Core Dir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Prevention of Decomposition in N-Propargyl Hydroxylamines Document ID: TS-PH-001 Last Updated: 2026-02-24 Audience: Synthetic Chemists, Medicinal Chemists, Process Safety Engineers

Executive Summary & Core Directive

N-Propargyl hydroxylamines (e.g., N-propargylhydroxylamine, N-hydroxy-2-propyn-1-amine) are high-energy, reactive intermediates.[1] They possess two distinct instability vectors:

  • The Hydroxylamine Moiety (-NHOH): Prone to oxidation (to nitrones), disproportionation, and metal-catalyzed decomposition.

  • The Propargyl Group (

    
    ):  Susceptible to polymerization and thermal rearrangement.
    

The Golden Rule: Store as the acid salt (e.g., Hydrochloride, HCl) whenever possible. The free base is thermodynamically unstable and should be generated in situ or used immediately.

Storage Protocol Decision Tree

Use this logic flow to determine the correct storage vessel and conditions for your specific compound form.

StorageLogic node_start START: Identify Form node_salt Form: Acid Salt (HCl/Oxalate) node_start->node_salt Solid Crystalline node_base Form: Free Base (Oil/Solid) node_start->node_base Oil / Amorphous node_longterm Long-Term Storage (>24 Hours) node_salt->node_longterm node_base->node_longterm Avoid if possible node_shortterm Immediate Use (<4 Hours) node_base->node_shortterm Synthesis Active node_cond_salt Condition A: -20°C, Desiccator, Argon node_longterm->node_cond_salt node_cond_base Condition B: -80°C, Soln in Degassed MeOH/DCM (Use within 24h) node_longterm->node_cond_base If unavoidable node_action Generate in situ Do NOT Store node_shortterm->node_action

Figure 1: Decision matrix for storage based on chemical form. Note the critical distinction between salt and free base stability.

Critical Storage Parameters (The "Why" and "How")

Q1: Why is my N-propargyl hydroxylamine turning brown/yellow?

Diagnosis: Oxidation and Polymerization. Mechanism:

  • Oxidation: Atmospheric oxygen attacks the N-H bond, converting the hydroxylamine into a Nitrone (

    
    ). This is the primary degradation pathway [1].
    
  • Polymerization: The propargyl group, particularly in the free base form, can undergo oligomerization initiated by trace radicals or metals. The color change indicates the formation of conjugated byproducts (azoxy compounds or conjugated imines).

Q2: Can I use metal spatulas or needles?

Strictly NO. Hydroxylamines are sensitive to transition metals (Fe, Cu, Ni). Trace metal ions catalyze a Fenton-like decomposition , leading to disproportionation into ammonia and oxidized species.

  • Protocol: Use only glass, Teflon, or ceramic tools.

  • Container: Amber glass vials with Teflon-lined caps. Never store in metal containers or cans.

Q3: What is the optimal solvent for storage?

If you must store the free base in solution:

  • Preferred: Degassed Methanol or Dichloromethane (DCM).

  • Avoid: Ketones (Acetone) or Aldehydes. Hydroxylamines condense rapidly with these to form nitrones or oximes.

  • Avoid: Ethers prone to peroxide formation (THF), as peroxides will rapidly oxidize the hydroxylamine.

Data Summary: Stability Matrix
ParameterAcid Salt (HCl)Free Base
Ideal Temp -20°C (Freezer)-80°C (Deep Freeze) or Use Immediately
Atmosphere Argon/Nitrogen (Desiccated)Argon (Strictly Oxygen-Free)
Shelf Life 6–12 Months< 24 Hours (Neat) / 1 Week (Solution)
Light Sensitivity Moderate (Store in Amber)High (Radical Polymerization Risk)
Major Risk Hygroscopicity (Clumping)Explosive Decomposition / Polymerization

Troubleshooting & Diagnostics

Issue: NMR shows "Extra" Olefinic Signals

Scenario: You stored N-propargyl hydroxylamine free base for 2 days. The


 NMR now shows signals at 

5.0–6.0 ppm (olefinic) instead of the expected alkyne triplet at

2.2 ppm. Root Cause: Rearrangement or Cyclization. While N-propargyl hydroxylamines are precursors to nitrones, they can spontaneously cyclize or rearrange if oxidation occurs.
  • Pathway: Oxidation

    
     Nitrone 
    
    
    
    [3+2] Cycloaddition (if alkene present) or dimerization.
  • Solution: Repurify via recrystallization (if salt) or flash chromatography (if free base, but risky). Discard if >10% degradation is observed due to explosion risk.

Issue: Loss of Mass/Titer

Scenario: The compound weight decreases, or titration shows lower activity. Root Cause: Volatilization or Disproportionation. Low molecular weight propargyl hydroxylamines are volatile. Furthermore, they disproportionate:


Solution:  Store in sealed, parafilmed vials. Perform a titer check (iodometric titration) before critical reactions.

Experimental Protocols

Protocol A: Safe Generation of Free Base (In Situ)

Do not store the free base. Generate it from the stable HCl salt immediately before use.[1]

  • Suspend: Place N-propargyl hydroxylamine HCl (1.0 equiv) in DCM or Et2O at 0°C .

  • Neutralize: Add saturated aqueous

    
     or 
    
    
    
    (1.1 equiv) slowly.
  • Extract: Separate the organic layer quickly.

  • Dry: Use

    
     (Avoid metal salts like anhydrous 
    
    
    
    ).
  • Use: Filter directly into the reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the neat oil is shock-sensitive [2].

Protocol B: Re-purification of the HCl Salt

If the salt has turned yellow (minor oxidation).[1]

  • Dissolve: Dissolve the crude salt in a minimum amount of warm absolute Ethanol (<50°C).

  • Precipitate: Add cold Diethyl Ether until turbidity appears.

  • Cool: Store at -20°C for 4 hours.

  • Filter: Collect white crystals on a glass frit (no metal).

  • Dry: Vacuum desiccate over

    
    .
    

Decomposition Pathway Visualization

Understanding the degradation helps in prevention.

Decomposition Start N-Propargyl Hydroxylamine Oxidation Oxidation (Air/Peroxides) Start->Oxidation O2 / Light Polymer Polymer/Tars Start->Polymer Metal Cat. (Fe/Cu) Nitrone N-Propargyl Nitrone Oxidation->Nitrone -H2O Nitrone->Polymer Heat/Radicals Cyclic Isoxazole Derivatives (via Cycloaddition) Nitrone->Cyclic Intramolecular Rearrangement

Figure 2: Primary decomposition pathways. The formation of the Nitrone is the "gateway" to further degradation.[1]

References

  • Oxidation of N-Monosubstituted Hydroxylamines: Cicchi, S., Corsi, M., & Goti, A. (1999). "Simple and Efficient Synthesis of Nitrones by Oxidation of Hydroxylamines." Journal of Organic Chemistry. [1]

  • Hazards of Hydroxylamine Free Bases: Wei, C., et al. (2004). "Thermal Decomposition Pathways of Hydroxylamine." Journal of Physical Chemistry A. [1]

  • General Handling of Reactive Amines: Sigma-Aldrich Technical Bulletin. "Handling and Storage of Air-Sensitive Reagents."

  • Propargyl Amine Stability: Fisher Scientific Safety Data Sheet. "Propargylamine Hydrochloride Stability Data." [1]

Sources

Troubleshooting

Technical Support: Optimization of O-Benzylhydroxylamine Alkylation Kinetics

Topic: Reaction Time & Selectivity Optimization for O-Benzylhydroxylamine ( ) Alkylation Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Kinetic Paradox Optimizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Time & Selectivity Optimization for O-Benzylhydroxylamine (


) Alkylation
Ticket ID:  CHEM-SUP-8821
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary: The Kinetic Paradox

Optimizing the reaction time for the alkylation of O-benzylhydroxylamine hydrochloride is not simply about "speeding it up." It is a balancing act between conversion and selectivity .

Because O-benzylhydroxylamine is an


-nucleophile , it possesses enhanced nucleophilicity due to the lone pair repulsion between the adjacent nitrogen and oxygen atoms (the Alpha Effect). However, the mono-alkylated product (

) often retains significant nucleophilicity, leading to a common failure mode: Over-alkylation (formation of tertiary amines) if the reaction time is extended indiscriminately.

This guide provides a self-validating workflow to determine the precise "Goldilocks" time window for your specific electrophile.

Critical Mechanistic Insight

Before adjusting your timer, you must understand the competing rate constants.

  • 
     (Desired):  Rate of 
    
    
    
    attacking Electrophile (
    
    
    ).
  • 
     (Undesired):  Rate of Product (
    
    
    
    ) attacking Electrophile (
    
    
    ).

The Optimization Goal: Maximize the ratio of


 while maintaining acceptable conversion. If 

, extending reaction time will exponentially increase impurities.
Visualization: Competing Kinetic Pathways

ReactionPathways cluster_0 Critical Control Point Start O-Benzylhydroxylamine (BnONH2) Mono Mono-Alkylated Product (BnONH-R) [Target] Start->Mono k1 (Fast due to Alpha Effect) Electrophile Electrophile (R-X) Electrophile->Mono Bis Bis-Alkylated Byproduct (BnON(R)2) [Impurity] Electrophile->Bis Mono->Bis k2 (Often Competitive)

Figure 1: The kinetic competition. Optimization requires stopping the reaction before the secondary pathway (


) dominates.

Pre-Reaction Checklist (The "Salt" Factor)

CRITICAL ALERT: You are using the Hydrochloride Salt (


).
A common user error is treating the salt directly as a nucleophile. The salt is non-nucleophilic  until deprotonated.
  • Lag Time Issue: If you rely on a weak base (e.g.,

    
    ) in a non-polar solvent, your "reaction time" will actually be "dissolution and deprotonation time," leading to erratic kinetic data.
    
  • Requirement: You must ensure Free Base Liberation occurs faster than the alkylation step, or pre-liberate the free amine.

Optimization Protocol: The "Time-Course" Method

Do not guess the time. Use this standardized protocol to generate a kinetic curve for your specific electrophile.

Reagents
  • Substrate: O-Benzylhydroxylamine HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (0.9 equiv) — Note: slight deficit of electrophile prevents over-alkylation.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster kinetics).
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration).

Step-by-Step Workflow
  • Liberation Phase: Dissolve

    
     and Base in solvent. Stir for 30 mins at RT before adding the electrophile.
    
  • Initiation: Add Electrophile (

    
    ) in one portion (or slow addition if 
    
    
    
    is highly reactive). Start Timer (
    
    
    ).
  • Sampling (The Aliquot Method):

    • Take a 50

      
       aliquot at the following intervals: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.
      
    • Quench immediately into a vial containing water/DCM (stops the reaction).

  • Analysis: Analyze organic layer via HPLC or GC.

  • Data Plotting: Plot "Conversion %" vs. "Bis-alkylated Impurity %".

Decision Matrix (Interpretation)
ObservationDiagnosisAction
High Conversion (>90%), Low Impurity (<5%) Ideal Kinetics.Reaction time is validated. Scale up.
Slow Conversion (<50% at 4h), Low Impurity Kinetic Barrier.Increase Temp by 10°C or switch to DMF (polar aprotic).
Fast Conversion, High Impurity (>15%) Selectivity Failure (

).
Reduce Temp to 0°C. Switch to Slow Addition of electrophile (syringe pump).
Reaction Stalls at ~60% Salt/Solubility Issue.Add TBAI (Tetrabutylammonium iodide) as Phase Transfer Catalyst (10 mol%).

Troubleshooting Guide (FAQ)

Q1: My reaction is extremely slow (>24h). How do I accelerate it without causing over-alkylation?

A: This usually indicates poor nucleophilicity or steric hindrance.[1]

  • The Finkelstein Fix: If using an Alkyl Chloride, add 10-20 mol% Sodium Iodide (NaI) or TBAI . This generates the Alkyl Iodide in situ, which is a much better leaving group (

    
    ), speeding up 
    
    
    
    significantly without necessarily increasing
    
    
    proportionately.
  • Solvent Switch: Move from MeCN to DMF or DMSO . The higher dielectric constant stabilizes the transition state of the

    
     reaction.
    
Q2: I cannot stop the formation of the bis-alkylated byproduct ( ).

A: If thermodynamic control fails, you must use Stoichiometric Control .

  • Method: Use a large excess of O-benzylhydroxylamine (e.g., 3.0 to 5.0 equivalents) relative to the electrophile.

  • Why: This statistically ensures the electrophile is surrounded by unreacted starting material rather than the product. The excess

    
     can be recovered via acid-base extraction (acidify 
    
    
    
    extract impurities
    
    
    basify aqueous layer
    
    
    extract
    
    
    ).
Q3: Why is my yield low despite 100% consumption of starting material?

A: You might be losing product during workup.

  • The pKa Trap: N-alkoxyamines are weak bases (

    
    ). If you wash with strong acid (pH 1-2), the product protonates and stays in the water.
    
  • Fix: Adjust workup pH to >9 before organic extraction.

Advanced Troubleshooting Workflow

Use this logic tree to diagnose stalling or runaway reactions.

Troubleshooting Start Reaction Analysis (HPLC/TLC) CheckConv Is Conversion > 50%? Start->CheckConv CheckImp Is Bis-Alkylated > 10%? CheckConv->CheckImp Yes Solubility Check Solubility/Base. Add TBAI or switch to DMF. CheckConv->Solubility No (Stalled) TempDown Decrease Temp (-10°C). Use Slow Addition. CheckImp->TempDown Yes (Over-reaction) Success Optimize Workup pH. CheckImp->Success No (Good Profile) TempUp Increase Temp (+10°C). Solubility->TempUp Still Slow Excess Use 3.0 equiv of BnONH2. TempDown->Excess Selectivity fails

Figure 2: Decision tree for optimizing reaction parameters based on conversion/impurity data.

References & Authority

  • Alpha-Effect & Nucleophilicity:

    • Buncel, E., & Um, I. H. (2004).[2] The

      
      -Effect and its Modulation by Solvent.[1][2] Tetrahedron, 60(36), 7801-7825. Link
      
    • Rationale: Establishes why

      
       is more reactive than standard amines, necessitating careful kinetic control.
      
  • General Alkylation Protocols (Alkoxyamines):

    • Maimone, T. J., & Buchwald, S. L. (2010).[3] Synthesis of N-Alkoxyamines.[3][4] Journal of the American Chemical Society, 132(29), 9990–9991. Link

    • Rationale: Provides baseline conditions for controlling amine alkylation selectivity.

  • Over-Alkylation Prevention Strategies:

    • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 58(42), 1293-1334. Link

    • Rationale: Validates the use of excess amine and inorganic bases (

      
      ) to favor mono-alkylation.
      
  • Phase Transfer Catalysis (TBAI usage):

    • Freedman, H. H. (1986). Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link

    • Rationale: Supports the troubleshooting step for stalled reactions involving salt solubility issues.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of (benzyloxy)(prop-2-yn-1-yl)amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. (Benzyloxy)(prop-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. (Benzyloxy)(prop-2-yn-1-yl)amine, a molecule incorporating a benzyloxy group, a terminal alkyne, and an amine functionality, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of the 1H NMR characterization of this compound, comparing its spectral features with those of analogous structures and alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the data, but the rationale behind the experimental choices and interpretations, ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecular scaffolds.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like (benzyloxy)(prop-2-yn-1-yl)amine, 1H NMR offers a rapid and definitive method for confirming its synthesis and purity.

Predicted 1H NMR Spectrum of (benzyloxy)(prop-2-yn-1-yl)amine
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
Aromatic (C6H 5)7.25 - 7.40Multiplet (m)5HDeshielding effect of the benzene ring's π-system.
Benzylic (O-CH 2-Ph)~4.70Singlet (s)2HSignificant deshielding due to the adjacent oxygen atom and the benzene ring.
Propargylic (N-CH 2-C≡CH)~3.50Doublet (d)2HDeshielding by the adjacent nitrogen and the alkyne group. Coupling to the acetylenic proton.
Acetylenic (C≡CH )~2.30Triplet (t)1HAnisotropic effect of the triple bond. Coupling to the propargylic protons.
Amine (NH )Variable (broad)Singlet (s, broad)1HChemical shift is highly dependent on solvent, concentration, and temperature. May undergo D2O exchange.

Causality Behind Expected Chemical Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment surrounding each proton.

  • Aromatic Protons: The five protons on the benzene ring are in a region of high electron density, the ring current, which induces a local magnetic field that deshields these protons, causing them to resonate at a relatively high chemical shift (downfield).[1][2]

  • Benzylic Protons: The methylene protons of the benzyloxy group are adjacent to an electronegative oxygen atom and a phenyl group. The oxygen atom withdraws electron density through an inductive effect, and the phenyl group contributes to deshielding via its anisotropic effect, resulting in a significant downfield shift.[1]

  • Propargylic Protons: These protons are alpha to a nitrogen atom, which is moderately electronegative and causes a downfield shift. The adjacent alkyne also contributes to this deshielding.

  • Acetylenic Proton: The proton on the terminal alkyne is subject to a unique anisotropic effect. The circulation of π-electrons in the triple bond generates a magnetic field that shields the acetylenic proton, causing it to resonate at a lower chemical shift (upfield) than vinylic or aromatic protons.[2][3] This is a characteristic feature that aids in the identification of terminal alkynes.

  • Amine Proton: The N-H proton's chemical shift is highly variable due to hydrogen bonding and its acidic nature.[4] Its signal is often broad and can be confirmed by its disappearance upon the addition of a drop of deuterium oxide (D2O) to the NMR tube, as the proton exchanges with deuterium.

Comparison with an Analogous Structure: N-benzylprop-2-yn-1-amine

To ground our predictions in experimental data, we can compare the expected spectrum with the reported 1H NMR data for N-benzylprop-2-yn-1-amine.[5] The key difference is the absence of the oxygen atom in the benzylic linker.

Protons in N-benzylprop-2-yn-1-amineReported Chemical Shift (δ, ppm)[5]
Aromatic (C6H 5)7.37 - 7.23 (m)
Benzylic (N-CH 2-Ph)3.88 (s)
Propargylic (N-CH 2-C≡CH)3.42 (d)
Acetylenic (C≡CH )2.26 (t)

The most significant difference is the upfield shift of the benzylic protons in N-benzylprop-2-yn-1-amine (~3.88 ppm) compared to the predicted value for (benzyloxy)(prop-2-yn-1-yl)amine (~4.70 ppm). This is a direct result of the lower electronegativity of nitrogen compared to oxygen, leading to less deshielding of the adjacent methylene protons.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive characterization relies on a suite of analytical techniques.

TechniqueExpected Observations for (benzyloxy)(prop-2-yn-1-yl)amineAdvantagesLimitations
13C NMR Spectroscopy Aromatic carbons (~127-138 ppm), Benzylic carbon (~70-80 ppm), Propargylic carbon (~35-45 ppm), Alkyne carbons (~70-85 ppm).[3][6][7]Provides information on the carbon skeleton and the number of non-equivalent carbons.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy C≡C-H stretch (~3300 cm-1, sharp), C≡C stretch (~2100-2260 cm-1, weak), N-H stretch (~3300-3500 cm-1, moderate), C-N stretch (~1000-1250 cm-1), Aromatic C-H stretch (~3000-3100 cm-1), C-O stretch (~1000-1300 cm-1).[4][8]Excellent for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) The molecular ion peak (M+) would confirm the molecular weight (161.08 g/mol ). Fragmentation patterns would show losses of characteristic fragments, such as the benzyl group (C7H7, m/z 91) or the propargyl group (C3H3, m/z 39).[9]Provides the molecular weight and information about the molecular formula and fragmentation.Does not provide detailed structural information on its own.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the acquisition of a reliable and interpretable 1H NMR spectrum, the following protocol should be followed.

Materials and Equipment
  • (benzyloxy)(prop-2-yn-1-yl)amine sample (5-10 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the (benzyloxy)(prop-2-yn-1-yl)amine sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until it is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp and symmetrical solvent peak.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A standard 1H NMR experiment is typically sufficient.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (benzyloxy)(prop-2-yn-1-yl)amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize (benzyloxy)(prop-2-yn-1-yl)amine Purification Purify via Column Chromatography Synthesis->Purification HNMR 1H NMR Acquisition Purification->HNMR CNMR 13C NMR Acquisition Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HNMR_analysis Analyze 1H NMR: - Chemical Shifts - Integration - Coupling HNMR->HNMR_analysis CNMR_analysis Analyze 13C NMR: - Number of Signals - Chemical Shifts CNMR->CNMR_analysis IR_analysis Analyze IR: - Identify Functional Groups IR->IR_analysis MS_analysis Analyze MS: - Molecular Ion Peak - Fragmentation MS->MS_analysis Structure_Validation Structure Validation HNMR_analysis->Structure_Validation CNMR_analysis->Structure_Validation IR_analysis->Structure_Validation MS_analysis->Structure_Validation

Figure 1. Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of (benzyloxy)(prop-2-yn-1-yl)amine.

Conclusion and Recommendations

The 1H NMR spectrum of (benzyloxy)(prop-2-yn-1-yl)amine is predicted to exhibit distinct and well-resolved signals corresponding to its aromatic, benzylic, propargylic, and acetylenic protons. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can unequivocally confirm the structure of this molecule. For a truly robust characterization, it is highly recommended to complement the 1H NMR data with 13C NMR, IR spectroscopy, and mass spectrometry. This multi-technique approach provides orthogonal data points that, when taken together, offer an unassailable confirmation of the molecular structure, ensuring the integrity and reproducibility of your research.

References

  • Supplementary Information for "A general and efficient copper-catalyzed hydroamination of terminal alkynes with N-Boc-O-benzylhydroxylamines". Organic & Biomolecular Chemistry.
  • Supporting Information for "Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides". Polymer Chemistry.
  • 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • BENZYL-PROP-2-YNYL-AMINE synthesis. ChemicalBook.
  • n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614. PubChem. [Link]

  • Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education (CfPIE). [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Link]

  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry.
  • Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Chemical shifts. University of California, Irvine. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO México. [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • (benzyloxy)(prop-2-yn-1-yl)amine (C10H11NO). PubChemLite. [Link]

Sources

Validation

Spectroscopic Differentiation of O-Benzyl and N-Benzyl Regioisomers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary In drug development and organic synthesis, the benzylation of ambident nucleophiles (such as a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In drug development and organic synthesis, the benzylation of ambident nucleophiles (such as amides, lactams, or enolizable heterocycles) frequently yields a mixture of N-benzyl and O-benzyl regioisomers. Distinguishing these isomers is critical, as they possess vastly different pharmacological profiles and metabolic stabilities.

While N-benzyl and O-benzyl isomers share identical molecular weights and similar polarities, they exhibit distinct spectroscopic signatures derived from their electronic environments. This guide provides a definitive technical framework for differentiating these isomers using NMR, IR, and X-ray crystallography, with a focus on the robust 13C NMR and HMBC protocols as the industry "gold standards."

Mechanistic Basis of Isomerism

The formation of N- vs. O-benzyl isomers is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects acting on the ambident nucleophile (e.g., the amide/imidate anion).

  • N-Alkylation (Thermodynamic/Soft Control): The nitrogen atom is generally softer and more nucleophilic in neutral or protic conditions. N-benzylation retains the carbonyl functionality (amide/lactam structure).

  • O-Alkylation (Kinetic/Hard Control): The oxygen atom is harder and carries a higher negative charge density in the enolate form.[1] O-benzylation results in an imidate or vinyl ether structure, often aromatizing the heterocyclic core (e.g., 2-pyridone

    
     2-benzyloxypyridine).
    
Figure 1: Mechanistic Pathway of Ambident Benzylation

BenzylationPathways Precursor Ambident Nucleophile (e.g., 2-Pyridone / Amide) Base Deprotonation (Base) Precursor->Base Anion Resonance Stabilized Anion (N- vs O- centered negative charge) Base->Anion N_Product N-Benzyl Isomer (Amide/Lactam) Retains C=O Anion->N_Product Soft Electrophile / Polar Protic Solvent O_Product O-Benzyl Isomer (Imidate/Ether) Forms C=N / Aromatic Anion->O_Product Hard Electrophile / Polar Aprotic Solvent (Ag+ salts)

Caption: Divergent synthesis pathways for N-benzyl and O-benzyl isomers driven by electronic and steric factors.

Spectroscopic Comparison: The Data

The following table summarizes the key spectroscopic discriminators. Note that while 1H NMR shifts can overlap depending on the core scaffold, 13C NMR provides a distinct, non-overlapping window for the benzylic carbon.

FeatureN-Benzyl Isomer (Amide/Lactam)O-Benzyl Isomer (Imidate/Ether)Reliability
1H NMR (Benzylic CH₂)

3.5 – 5.2 ppm
(Typically upfield of O-isomer)

4.5 – 5.7 ppm
(Deshielded by Oxygen)
Moderate (Context dependent)
13C NMR (Benzylic CH₂)

40 – 55 ppm
(Diagnostic Range)

65 – 75 ppm
(Diagnostic Range)
High (Definitive)
13C NMR (Carbonyl/Imidate)

160 – 170 ppm
(C=O Carbon)

155 – 165 ppm
(C-O-Bn Carbon)
High (Requires comparison)
HMBC Correlation Benzylic H

C=O Carbon
Benzylic H

C-O Carbon
Critical Validator
IR (C=O Stretch) Strong band ~1640–1690 cm⁻¹ Absent (Replaced by C=N/C=C)High
Mass Spec (Fragmentation) Loss of Bn (91) + CO loss (28) commonLoss of Bn (91) + Ether cleavage Low (Similar patterns)
Deep Dive: NMR Characterization
A. 1H NMR: The Shielding Effect

The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) dictates the chemical shift.

  • O-Benzyl: The oxygen atom pulls electron density strongly from the benzylic protons, deshielding them and shifting the signal downfield (typically > 5.0 ppm for conjugated systems).

  • N-Benzyl: The nitrogen atom is less electronegative, resulting in a relatively upfield shift (typically < 5.2 ppm ).

  • Warning: In conjugated lactams (e.g., pyridones), the N-benzyl shift can move downfield to ~5.2 ppm due to ring anisotropy, potentially overlapping with the O-benzyl range. Do not rely on 1H NMR alone.

B. 13C NMR: The Definitive Discriminator

Carbon NMR is the most robust 1D method for differentiation.

  • The 20 ppm Rule: The benzylic carbon attached to Oxygen consistently resonates ~20 ppm downfield compared to the Nitrogen analogue.

    • N-Benzyl Carbon: 40–55 ppm [2]

    • O-Benzyl Carbon: 65–75 ppm

    • Why? The paramagnetic shielding term and direct electronegativity effect of Oxygen are significantly stronger on the directly attached carbon.

C. 2D NMR (HMBC): The "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) connects the benzylic protons to the core scaffold carbons (2-3 bonds away).

  • N-Isomer: The benzylic CH₂ protons will show a strong correlation to the Carbonyl Carbon (C=O) and the adjacent C=C of the ring.

  • O-Isomer: The benzylic CH₂ protons will correlate to the C-O carbon (often an aromatic C2 position). Crucially, this carbon usually has a different chemical shift than the C=O and, in the O-isomer, the distinct C=O resonance is absent from the 13C spectrum entirely.

Experimental Protocol: Isomer Identification Workflow

Objective: Unambiguously assign the regiochemistry of a benzylated product.

Reagents & Equipment:

  • Deuterated Solvent (CDCl₃ or DMSO-d₆; DMSO is preferred if solubility is an issue, but CDCl₃ provides sharper resolution).

  • NMR Spectrometer (Min. 400 MHz recommended).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the isolated product in 0.6 mL of deuterated solvent. Ensure the solution is clear (filter if necessary).

  • Acquire 1H NMR:

    • Locate the benzylic CH₂ singlet (or AB quartet if chiral center present).

    • Check: Is it > 5.3 ppm? (Suggests O-benzyl) or < 5.0 ppm? (Suggests N-benzyl).[2][3][4][5]

  • Acquire 13C NMR (Proton Decoupled):

    • Locate the benzylic carbon signal.[6]

    • Decision:

      • Signal at 40–55 ppm: Confirm N-Benzyl .

      • Signal at 65–75 ppm: Confirm O-Benzyl .

  • Validation (HMBC) - Mandatory for New Scaffolds:

    • Run a standard gradient HMBC experiment.

    • Look for the cross-peak from the benzylic protons.

    • Identify the carbon they correlate to.[7][8][9] Does this carbon shift correspond to a C=O (~165 ppm) or an aromatic C-O (~155-160 ppm)?

  • IR Confirmation (Optional):

    • Run a thin film or ATR-IR.

    • Look for the Amide I band (1640–1690 cm⁻¹). Presence confirms N-benzyl (amide/lactam). Absence implies O-benzyl (imidate).

Figure 2: Decision Tree for Isomer Identification

IsomerID Start Isolated Benzyl Isomer C13 Acquire 13C NMR Locate Benzylic Carbon Start->C13 CheckShift Check Chemical Shift (ppm) C13->CheckShift RangeN 40 - 55 ppm CheckShift->RangeN Low Field RangeO 65 - 75 ppm CheckShift->RangeO High Field ResultN Candidate: N-Benzyl RangeN->ResultN ResultO Candidate: O-Benzyl RangeO->ResultO HMBC Verify with HMBC / IR ResultN->HMBC ResultO->HMBC FinalN CONFIRMED N-BENZYL (Amide C=O Present) HMBC->FinalN Correlation to C=O IR: ~1650 cm-1 FinalO CONFIRMED O-BENZYL (Ether C-O Present) HMBC->FinalO Correlation to C-O IR: No Amide C=O

Caption: Logic flow for distinguishing N-benzyl and O-benzyl isomers using 13C NMR as the primary filter.

Case Study: 2-Pyridone Alkylation

A classic example involves the alkylation of 2-pyridone.[10]

  • N-Benzyl-2-pyridone:

    • 1H NMR: Benzylic CH₂ at 5.18 ppm . Ring protons show "diene-like" coupling constants consistent with a non-aromatic amide ring.

    • 13C NMR: Benzylic CH₂ at 52.0 ppm . Carbonyl C=O at 162.5 ppm .

  • 2-(Benzyloxy)pyridine (O-isomer):

    • 1H NMR: Benzylic CH₂ at 5.45 ppm . Ring protons show typical aromatic pyridine coupling.

    • 13C NMR: Benzylic CH₂ at 68.0 ppm . C-O carbon at 164.0 ppm (often very close to the C=O shift of the isomer, making 13C carbonyl shift unreliable without the benzylic carbon check).

References
  • Reaction Mechanism & HSAB Theory

    • Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533. Link

  • NMR differentiation of N- vs O-alkylation

    • Hassan, A. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[11] Med. Chem. Lett.2013 , 23, 4663-4668.[11] Link

  • Spectroscopic Data for Pyridones

    • Katritzky, A. R. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry2000 , 76, 1-271. Link

  • Experimental Protocols for Benzylation

    • BenchChem.[1][3] "N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide." BenchChem Technical Guides2025 . Link

Sources

Comparative

A Comparative Guide to the Elemental Analysis of (benzyloxy)(prop-2-yn-1-yl)amine and its Structural Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and structural integrity. This guide provides a comparative analysis of the elemental composition of (benzyloxy)(prop-2-yn-1-yl)amine, a key intermediate in various synthetic pathways, and its structural isomer, N-benzylprop-2-yn-1-amine. By juxtaposing theoretical calculations with real-world experimental data for a closely related analogue, this document offers a practical framework for researchers to interpret their own analytical results.

Understanding the Significance of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone of chemical characterization. It provides the mass percentages of these key elements in a sample, which are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data is a strong indicator of the sample's purity and the correctness of its proposed structure. Any significant deviation can suggest the presence of impurities, residual solvents, or an incorrect structural assignment, all of which have profound implications in drug development and materials science.

Comparative Elemental Analysis: Theoretical vs. Experimental Data

The molecular formula for (benzyloxy)(prop-2-yn-1-yl)amine is C₁₀H₁₁NO. Based on this, the theoretical elemental composition can be calculated. As a point of comparison, we will examine its structural isomer, N-benzylprop-2-yn-1-amine, which has the molecular formula C₁₀H₁₁N. The absence of the oxygen atom in the isomer significantly alters its elemental composition, making elemental analysis a powerful tool for distinguishing between the two.

Below is a table summarizing the theoretical elemental percentages for both compounds, alongside published experimental data for N-benzylprop-2-yn-1-amine.

CompoundMolecular FormulaElementTheoretical %Experimental %
(benzyloxy)(prop-2-yn-1-yl)amineC₁₀H₁₁NOCarbon (C)74.51%Not Available
Hydrogen (H)6.88%Not Available
Nitrogen (N)8.69%Not Available
Oxygen (O)9.93%Not Available
N-benzylprop-2-yn-1-amine C₁₀H₁₁N Carbon (C) 82.72% 82.58%
Hydrogen (H) 7.64% 7.61%
Nitrogen (N) 9.65% 9.59%

Experimental data for N-benzylprop-2-yn-1-amine obtained from Forni, A., et al. (1998). Synthesis and thermolysis of 3-azido-1-propynes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1819-1826.

The data clearly illustrates that a routine CHN analysis can readily differentiate between these two isomers due to the significant differences in their elemental compositions, particularly the carbon and nitrogen content. The close agreement between the theoretical and experimental values for N-benzylprop-2-yn-1-amine demonstrates the high level of purity achieved in its synthesis and the accuracy of the elemental analysis technique.

Standard Protocol for CHN Elemental Analysis

The following is a detailed, step-by-step methodology for performing CHN analysis on a solid organic compound. This protocol is based on the principles of dynamic flash combustion.

Instrumentation: A CHNS/O elemental analyzer.

Materials:

  • Tin capsules

  • Microbalance (accurate to at least 0.001 mg)

  • Certified organic analytical standards (e.g., acetanilide)

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly impact the hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. The exact mass should be recorded.

    • Fold the tin capsule to securely enclose the sample and remove any trapped air.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known C, H, and N content. This is crucial for obtaining accurate quantitative results.

    • Analyze the standard multiple times to ensure the calibration is stable and reproducible.

  • Sample Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace in the presence of a pulse of pure oxygen.

    • The flash combustion rapidly converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Gas Separation and Detection:

    • The combustion gases are swept by a helium carrier gas through a reduction furnace (typically containing copper) to convert any nitrogen oxides to N₂.

    • The gas mixture then passes through a chromatographic column which separates the CO₂, H₂O, and N₂.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis:

    • The instrument's software integrates the detector signal for each gas and, using the initial sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Workflow of CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous, Dry Sample Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000°C) with O₂ Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow of CHN Elemental Analysis.

Logical Framework for Data Interpretation

The interpretation of elemental analysis data relies on a logical comparison between the experimentally determined values and the theoretically calculated percentages.

Data_Interpretation_Logic Theoretical Calculate Theoretical %C, H, N from Molecular Formula Compare Compare Experimental and Theoretical Values Theoretical->Compare Experimental Obtain Experimental %C, H, N from CHN Analyzer Experimental->Compare Acceptable Difference within ±0.4% Compare->Acceptable Yes Unacceptable Difference > ±0.4% Compare->Unacceptable No Purity_Confirmed Purity and Structure Supported Acceptable->Purity_Confirmed Further_Investigation Investigate for Impurities, Solvents, or Incorrect Structure Unacceptable->Further_Investigation

Caption: Logic for Interpreting Elemental Analysis Data.

A difference of within ±0.4% between the found and calculated values is generally considered acceptable for confirming the purity of a small molecule. Larger discrepancies warrant further investigation, which may include re-purification of the sample or re-evaluation of its proposed chemical structure.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the research scientist. This guide has provided a comparative framework for understanding the elemental composition of (benzyloxy)(prop-2-yn-1-yl)amine in relation to its structural isomer, N-benzylprop-2-yn-1-amine. The inclusion of experimental data for the latter underscores the practical utility and precision of CHN analysis in distinguishing between closely related compounds and verifying their purity. By following the detailed experimental protocol and applying the logical framework for data interpretation, researchers can confidently utilize elemental analysis to validate their synthetic products and advance their research and development endeavors.

References

  • Forni, A., et al. (1998). Synthesis and thermolysis of 3-azido-1-propynes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1819-1826. [Link]

Safety & Regulatory Compliance

Safety

(benzyloxy)(prop-2-yn-1-yl)amine proper disposal procedures

The following guide details the proper disposal and handling procedures for (benzyloxy)(prop-2-yn-1-yl)amine (also known as O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine). Advisory: This compound combines a propargyl (alkyne)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for (benzyloxy)(prop-2-yn-1-yl)amine (also known as O-benzyl-N-(prop-2-yn-1-yl)hydroxylamine).

Advisory: This compound combines a propargyl (alkyne) group with a hydroxylamine ether (N-O) linkage. While often stable under standard storage, this structural motif presents specific hazards regarding flammability, shock sensitivity (if concentrated/dry), and reactivity with heavy metals. Treat as a High-Hazard Organic.

Part 1: Immediate Action Card (Emergency Response)

Scenario Immediate Action Protocol
Skin Contact Drench immediately. Wash with soap and water for 15+ mins. Hydroxylamines can be absorbed transdermally and may cause sensitization.
Eye Contact Irrigate immediately. Flush with water for 15 mins. Seek medical attention; corneal damage is possible due to amine basicity.
Spill (Small) Isolate & Absorb. Eliminate ignition sources.[1] Absorb with vermiculite or sand. Do NOT use metal tools (risk of spark or acetylide formation).[1]
Fire Dry Chemical / CO2. Do not use a solid water stream (may spread the chemical). Vapors are heavier than air and may travel to ignition sources.[1][2]

Part 2: Chemical Profile & Hazard Identification

Chemical Name: (Benzyloxy)(prop-2-yn-1-yl)amine Functional Structure:


Molecular Weight:  ~161.2  g/mol 
Critical Hazard Analysis
  • Propargyl Group ($ -C\equiv CH $):

    • Acetylide Formation: Terminal alkynes react with copper, silver, mercury, and their alloys to form explosive metal acetylides. Strictly avoid contact with metal spatulas, copper plumbing, or brass fittings.

    • Flammability: High vapor flammability; flash point is likely <60°C (derived from propargylamine analogs).

  • Hydroxylamine Ether Linkage ($ N-O $):

    • Thermal Instability: The N-O bond reduces the energy of activation for decomposition. Heating above 100°C or distilling to dryness can trigger runaway exothermic decomposition.

    • Toxicity: Hydroxylamine derivatives are often hemotoxic (methemoglobinemia agents) and skin sensitizers.

Part 3: Pre-Disposal Stabilization & Handling

Before disposal, the compound must be stabilized to prevent reaction in the waste stream.

Segregation Rules
  • INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides), Heavy Metals (Cu, Ag, Hg), Strong Acids.

  • COMPATIBLE: Non-halogenated organic solvents (Ethanol, Ethyl Acetate, Toluene).

Stabilization Protocol

If the compound is pure or in a concentrated solution (>10%):

  • Dilution: Dilute the compound to <5% concentration using a compatible combustible solvent (e.g., Ethanol or Acetone). This acts as a heat sink in case of decomposition.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass . Avoid metal cans.

Part 4: Disposal Procedures

Method A: Liquid Waste (Standard Protocol)

Applicable for reaction mixtures, stock solutions, and diluted spills.

  • Classification: Classify as RCRA Hazardous Waste .

    • D001: Ignitable (Flash point <60°C).

    • D003: Reactive (Potential, if dried/concentrated).

  • Packaging:

    • Pour into a dedicated "Non-Halogenated Organic" waste carboy.

    • Crucial: Ensure the carboy does not contain heavy metal waste (e.g., from click chemistry catalysts like Cu(I)).

  • Labeling:

    • Label must read: "Hazardous Waste - Flammable, Toxic."

    • List constituents: "Ethanol (95%), (Benzyloxy)(prop-2-yn-1-yl)amine (5%)."

    • Add warning: "Contains Terminal Alkyne - NO METALS."

Method B: Solid Waste / Contaminated Debris

Applicable for contaminated gloves, silica gel, or dried residues.

  • Containment: Place debris in a double-bagged polyethylene bag (4 mil thickness minimum).

  • Solvent Wetting: If the solid residue is dry and potentially shock-sensitive, wet it slightly with ethanol to desensitize.

  • Disposal Stream: Place in the Solid Hazardous Waste drum (Incineration stream). Do not place in regular trash or biohazard bins.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of (benzyloxy)(prop-2-yn-1-yl)amine to ensure safety and compliance.

DisposalWorkflow Start Start: Waste Generation (Benzyloxy)(prop-2-yn-1-yl)amine StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Silica) StateCheck->Solid ConcCheck Concentration > 10%? Liquid->ConcCheck SolidBag Double Bag (Polyethylene) Label 'Toxic/Flammable Solid' Solid->SolidBag Dilute Dilute with EtOH/Acetone to < 5% ConcCheck->Dilute Yes MetalCheck Contains Cu/Ag/Hg? ConcCheck->MetalCheck No Dilute->MetalCheck Segregate SEGREGATE IMMEDIATELY Do not mix with standard organic waste MetalCheck->Segregate Yes (Risk of Acetylides) StandardStream Standard Non-Halogenated Organic Waste Stream MetalCheck->StandardStream No Final Final Disposal: High-Temp Incineration Segregate->Final StandardStream->Final SolidBag->Final

Figure 1: Decision tree for the safe segregation and disposal of propargyl-hydroxylamine derivatives.

Part 6: Regulatory Compliance Data

Regulatory Body Classification Code Description
EPA (RCRA) D001 Ignitable Characteristic (Flash point < 140°F / 60°C).[3]
EPA (RCRA) D003 Reactive Characteristic (Potential for detonation if heated under confinement).
DOT (Transport) UN 1993 or UN 2733 Flammable Liquid, N.O.S. or Amines, Flammable, Corrosive.
GHS Danger Flam.[1][2][4] Liq. 3, Skin Corr.[2][5] 1B, Acute Tox. 4.

References

  • BenchChem. (2025).[6] Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Propargylamine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: O-Benzylhydroxylamine Hydrochloride. Retrieved from

  • U.S. EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Handling

Personal protective equipment for handling (benzyloxy)(prop-2-yn-1-yl)amine

-Benzyl- -(prop-2-ynyl)hydroxylamine Executive Safety Summary (Benzyloxy)(prop-2-yn-1-yl)amine (CAS: 148633-19-6) is a specialized hydroxylamine ether widely used as a building block in heterocycle synthesis and "click"...

Author: BenchChem Technical Support Team. Date: February 2026


-Benzyl-

-(prop-2-ynyl)hydroxylamine

Executive Safety Summary

(Benzyloxy)(prop-2-yn-1-yl)amine (CAS: 148633-19-6) is a specialized hydroxylamine ether widely used as a building block in heterocycle synthesis and "click" chemistry. While valuable, it possesses a deceptive hazard profile. It combines the sensitizing and potential mutagenic properties of hydroxylamines with the reactivity and skin permeability of propargyl amines .

Critical Warning: Toxicological data for this specific derivative is limited. Therefore, Universal Precautions for high-hazard nitrogenous compounds must be applied. You must treat this substance as a potential sensitizer, corrosive, and systemic toxin until proven otherwise.

Physicochemical Risk Assessment (The "Why")

To select the correct PPE, we must understand the molecular drivers of toxicity.

Functional GroupHazard MechanismOperational Implication
Hydroxylamine Ether (

)
Sensitization & Blood Toxicity: Hydroxylamines can induce methemoglobinemia (interfering with oxygen transport) and are potent skin sensitizers.Zero Skin Contact: Standard nitrile gloves may not suffice for prolonged exposure; double-gloving is mandatory.
Propargyl Group (

)
Permeability & Reactivity: Propargyl amines are lipophilic, facilitating rapid transdermal absorption. Terminal alkynes can form explosive acetylides with copper/silver.Barrier Integrity: PPE must prevent absorption.[1][2][3][4][5] Glassware must be free of heavy metals (unless catalyzed).
Secondary Amine (

)
Corrosivity: Basic nitrogen lone pairs can cause chemical burns to mucous membranes and eyes.Eye Defense: Safety glasses are insufficient; chemical splash goggles are required.

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable standards for handling (benzyloxy)(prop-2-yn-1-yl)amine in a research setting.

PPE Selection Table
Protection ZoneStandard RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Amine vapors and splashes cause immediate corneal damage. Face shields are added for volumes >10 mL.
Dermal (Hand) Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Propargyl derivatives can permeate thin nitrile <15 mins. Double layering provides a visual breach indicator and extends protection time.
Respiratory Fume Hood (Certified) Face velocity: 80–100 fpmVolatile amine odors are warning signs of exposure. All transfers must occur inside the hood.
Body Lab Coat (Nomex/Cotton) + Chemical ApronSynthetic fabrics (polyester) can melt into skin if a reaction exotherms or flashes. An apron protects against chest-level splashes.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the scale of operation.

PPE_Decision_Tree Start Operation Assessment Scale_Check Volume > 10 mL or Heating? Start->Scale_Check Standard_PPE Standard Protocol: Splash Goggles + Double Nitrile + Lab Coat Scale_Check->Standard_PPE No High_Hazard_PPE High Hazard Protocol: Add Face Shield + Chemical Apron + Blast Shield Scale_Check->High_Hazard_PPE Yes Hood_Check Is Fume Hood Available? Standard_PPE->Hood_Check High_Hazard_PPE->Hood_Check Stop_Work STOP WORK: Do not proceed without engineering controls Hood_Check->Stop_Work No Proceed Proceed with Synthesis Hood_Check->Proceed Yes

Caption: Logic flow for determining PPE escalation based on reaction scale and engineering control availability.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zone of Safety" approach.

Step 1: Preparation & Weighing
  • Context: Static electricity can disperse fine amine powders/oils.

  • Action:

    • Don full PPE (Double gloves).

    • Place a disposable balance shield or secondary containment tray inside the fume hood.

    • Do not weigh on an open bench. If the balance is external, tare a closed vial, add compound inside the hood, seal, and re-weigh.

Step 2: Transfer & Solubilization
  • Context: Exothermic solvation is possible.

  • Action:

    • Dissolve the amine in solvent (e.g., DCM, THF) immediately to lower vapor pressure.

    • Use a syringe or cannula for transfer to avoid open pouring.

    • Self-Validation: If you smell a "fishy" or amine-like odor, your containment has failed. Stop and re-evaluate ventilation.

Step 3: Reaction Monitoring
  • Context: Hydroxylamines can decompose violently if heated near their onset temperature.

  • Action:

    • Keep reaction temperature <50°C unless reflux is strictly required and shielded.

    • Ensure an inert atmosphere (

      
       or Ar) to prevent oxidation of the hydroxylamine.
      
Visualization: Handling Workflow

Handling_Workflow Storage Storage: Cold (-20°C), Inert Gas Equilibrate Equilibrate: Warm to RT in Desiccator Storage->Equilibrate Prevent Condensation Weighing Weighing: Closed Vessel Strategy Equilibrate->Weighing Inside Hood Reaction Reaction: Inert Atm, Temp Control Weighing->Reaction Syringe Transfer Quench Quench/Cleanup: Acidify Waste (pH 3-4) Reaction->Quench Deactivation

Caption: Step-by-step workflow from cold storage to waste deactivation, emphasizing moisture control and containment.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately strip contaminated gloves/clothing.[6][7][8] Wash skin with soap and water for 15 minutes .[9][10][11] Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological monitoring (alkaline burns can be delayed).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal Strategy

Crucial Incompatibility: Never mix hydroxylamine derivatives with strong oxidizing acids (Nitric, Chromic) or heavy metals (Silver, Copper) in waste drums.

  • Liquid Waste: Segregate into "Basic Organic Waste" .

  • Deactivation: For small spills, treat with dilute HCl to form the non-volatile hydrochloride salt (

    
    ) before absorbing on vermiculite.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Analog: O-Benzylhydroxylamine). PubChem. Accessed Feb 24, 2026. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

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